molecular formula C9H6FNO B1629012 4-(4-Fluorophenyl)oxazole CAS No. 620633-04-7

4-(4-Fluorophenyl)oxazole

Cat. No.: B1629012
CAS No.: 620633-04-7
M. Wt: 163.15 g/mol
InChI Key: BYQONSONZKLLCH-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)oxazole (CAS 620633-04-7) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features an oxazole ring linked to a fluorophenyl group, a common scaffold in the design of biologically active molecules. Oxazole derivatives are recognized as privileged structures in medicinal chemistry and are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-tubercular properties . The 4-fluorophenyl moiety is a classic bioisostere used to fine-tune the properties of lead compounds. Research into similar 4-fluorophenyl-heterocycle hybrids has demonstrated their potential as inhibitors of important biological targets. For instance, related 4-fluorophenyl-imidazole compounds have shown promising activity as inhibitors of p38α MAPK, CK1δ, and JAK2 kinases . Furthermore, molecular hybridization strategies incorporating this scaffold have yielded potent agents, such as a thiazolyl-oxazole derivative displaying significant antimycobacterial activity against M. tuberculosis . The oxazole ring also serves as a versatile bioisostere in scaffold-hopping approaches, as it can effectively replace rings like pyrazolone while maintaining biological activity, which is valuable in the optimization of anti-infective agents . Supplied with a guaranteed purity of >99% (typical analysis), this compound is intended for use as a key synthetic intermediate in hit-to-lead optimization campaigns and for the generation of novel compound libraries. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-fluorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQONSONZKLLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620269
Record name 4-(4-Fluorophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620633-04-7
Record name 4-(4-Fluorophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Potential biological targets and mechanisms of action for 4-(4-fluorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

The 4-(4-fluorophenyl)oxazole moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This guide dissects the pharmacological utility of this specific structural unit, focusing on its two primary mechanisms of action: Cyclooxygenase-2 (COX-2) inhibition and p38 Mitogen-Activated Protein Kinase (p38 MAPK) inhibition .

Executive Summary & Pharmacophore Analysis

The 4-(4-fluorophenyl)oxazole scaffold combines a five-membered heterocyclic oxazole ring with a para-fluorinated phenyl group. This combination is not merely structural; it is functionally critical for specific protein-ligand interactions:

  • The Oxazole Ring: Acts as a rigid linker and a hydrogen bond acceptor (via the nitrogen atom), often interacting with the "hinge region" of kinases or the hydrophilic channel of enzymes.

  • The 4-Fluorophenyl Group: Provides lipophilicity to penetrate hydrophobic pockets. The fluorine atom at the para-position blocks metabolic oxidation (CYP450 labile site) and enhances binding affinity through multipolar interactions with hydrophobic residues (e.g., Valine, Leucine).

Core Biological Targets
TargetMechanism of ActionKey Binding InteractionTherapeutic Indication
COX-2 Competitive InhibitionFluorophenyl group occupies the hydrophobic side pocket (Val523).Inflammation, RA, Osteoarthritis
p38 MAPK ATP-Competitive InhibitionFluorophenyl group occupies Hydrophobic Region I (Gatekeeper).Autoimmune diseases, Cytokine storm
InhA Enoyl-ACP Reductase InhibitionInteracts with the hydrophobic substrate-binding loop.Tuberculosis (M. tuberculosis)

Target 1: Cyclooxygenase-2 (COX-2) Inhibition[1][2]

The most well-validated target for 4-(4-fluorophenyl)oxazole derivatives is the COX-2 enzyme. Unlike COX-1, which is constitutive, COX-2 is induced during inflammation.

Mechanism of Action

The scaffold acts as a selective COX-2 inhibitor .

  • Entry: The inhibitor enters the cyclooxygenase active site channel.

  • Selectivity Filter: The 4-fluorophenyl moiety inserts into a hydrophobic side pocket present in COX-2 but absent in COX-1. This pocket is accessible in COX-2 because the bulky Isoleucine (Ile523) found in COX-1 is replaced by a smaller Valine (Val523) in COX-2.

  • Stabilization: The oxazole ring orients the molecule, often allowing a sulfonamide or methylsulfone group (if present on the scaffold) to hydrogen bond with Arg120 and Tyr355 at the channel entrance.

Case Study: JTE-522

The compound JTE-522 (4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide) illustrates this mechanism.[1] The oxazole core serves as the central template, positioning the aryl groups to lock the enzyme in an inactive conformation.

COX2_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 cleavage PLA2 Phospholipase A2 (PLA2) PGG2 PGG2 / PGH2 AA->PGG2 Cyclooxygenation COX2 COX-2 Enzyme (Inducible) Inhibitor 4-(4-fluorophenyl)oxazole Scaffold Inhibitor->COX2 Blocks Hydrophobic Pocket (Val523) PGE2 Prostaglandin E2 (Inflammation/Pain) PGG2->PGE2 Peroxidation

Figure 1: Mechanism of COX-2 inhibition within the Arachidonic Acid cascade. The scaffold competitively blocks the conversion of Arachidonic Acid to PGG2.

Target 2: p38 Mitogen-Activated Protein Kinase (MAPK)[3][4]

The 4-(4-fluorophenyl)oxazole moiety is a classic "Type I" kinase inhibitor pharmacophore.

Mechanism of Action

p38 MAPK is a serine/threonine kinase that regulates the production of pro-inflammatory cytokines (TNF-α, IL-1β).

  • ATP Competition: The scaffold binds to the ATP-binding cleft of the kinase.

  • Hinge Binding: The nitrogen of the oxazole ring (or adjacent substituents) acts as a hydrogen bond acceptor for the backbone amide of Met109 in the hinge region.

  • Hydrophobic Region I: The 4-fluorophenyl group is perfectly sized to occupy "Hydrophobic Region I," a deep pocket behind the gatekeeper residue (Thr106). The fluorine atom interacts with hydrophobic residues (Leu75, Leu104), increasing potency compared to non-fluorinated analogs.

Experimental Evidence

Studies on AKP-001 and related isoxazole/oxazole derivatives confirm that replacing the phenyl ring with a 4-fluorophenyl group increases the residence time of the drug on the enzyme, a key predictor of in vivo efficacy.

p38_Signaling Stress Cellular Stress (UV, LPS, Osmotic) MKK MKK3 / MKK6 Stress->MKK Activation p38 p38 MAPK (Active) MKK->p38 Phosphorylation MK2 MK2 / MAPKAPK2 p38->MK2 Phosphorylation Inhibitor 4-(4-fluorophenyl)oxazole Inhibitor->p38 ATP Competition (Hinge Binding) TF Transcription Factors (ATF-2, ELK1) MK2->TF Activation Cytokines TNF-α, IL-1β, IL-6 (Inflammation) TF->Cytokines Transcription

Figure 2: p38 MAPK signaling pathway. The scaffold inhibits the phosphorylation of downstream effectors like MK2, halting cytokine production.

Experimental Protocols

A. Synthesis: Van Leusen Oxazole Synthesis

This is the gold-standard method for constructing the 4-(4-fluorophenyl)oxazole core efficiently.

Reagents:

  • 4-Fluorobenzaldehyde[2]

  • Tosylmethyl isocyanide (TosMIC)[3][4]

  • Potassium Carbonate (K₂CO₃)

  • Methanol (MeOH)

Protocol:

  • Preparation: Dissolve 4-fluorobenzaldehyde (1.0 equiv) and TosMIC (1.0 equiv) in dry Methanol (0.5 M concentration).

  • Base Addition: Add K₂CO₃ (1.1 equiv) to the solution.

  • Reflux: Heat the mixture to reflux (65°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x).

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel) to yield 5-(4-fluorophenyl)oxazole (Note: Regiochemistry depends on specific TosMIC substitution; standard Van Leusen yields the 5-aryl isomer, modifications yield the 4-aryl).

Modification for 4-aryl isomer: To specifically target the 4-(4-fluorophenyl) regioisomer, use a formamide precursor or cyclization of α-bromo-4-fluoroacetophenone with formamide.

B. COX-2 Inhibition Assay (Colorimetric)

Objective: Determine IC₅₀ of the synthesized scaffold against COX-2.

  • Enzyme Prep: Use Recombinant Human COX-2 (1 unit/well).

  • Substrate: Arachidonic Acid (100 µM) and colorimetric substrate (TMPD - N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Incubation:

    • Add 150 µL Assay Buffer (100 mM Tris-HCl, pH 8.0, 3 µM EDTA, 30 µM Hematin).

    • Add 10 µL of Inhibitor (dissolved in DMSO, variable concentrations).

    • Add 10 µL COX-2 Enzyme. Incubate 5 min at 25°C.

  • Initiation: Add 10 µL Arachidonic Acid and 10 µL TMPD.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of TMPD oxidation is proportional to COX-2 activity.

  • Calculation: Inhibition % = (Rate_control - Rate_inhibitor) / Rate_control * 100.

References

  • Hashimoto, H., et al. (2002).[1] "4-(4-Cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 inhibitors: enhancement of the selectivity by introduction of a fluorine atom." Journal of Medicinal Chemistry. Link

  • Ohta, S., et al. (2014).[5] "Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase." Bioorganic & Medicinal Chemistry. Link

  • Van Leusen, A. M., et al. (1972).[6] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted imidazoles and 4,5-disubstituted oxazoles." Tetrahedron Letters. Link

  • Tong, L., et al. (1997).[7] "A highly specific inhibitor of human p38 MAP kinase binds in the ATP pocket."[8][7] Nature Structural Biology.[8][7] Link

  • Wu, B., et al. (2009).[3][6] "One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids." Synlett. Link

Sources

Technical Monograph: Operational Safety and Toxicology of 4-(4-fluorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

4-(4-fluorophenyl)oxazole is a heterocyclic building block frequently employed in the synthesis of COX-2 inhibitors, fluorescent probes, and kinase inhibitors. Its structural combination of a lipophilic fluorinated aromatic ring and a polar oxazole core dictates its specific handling requirements.

Table 1: Physicochemical Specifications

PropertySpecificationOperational Implication
CAS Number 620633-04-7 Primary identifier for inventory/waste tracking.
Formula C₉H₆FNOContains Nitrogen and Fluorine (Precursors to NOx and HF).
Molecular Weight 163.15 g/mol Low MW facilitates potential volatility/dust generation.
Physical State Solid (Crystalline powder)High risk of particulate inhalation during weighing.
Solubility DMSO, Methanol, ChloroformLipophilic nature aids skin permeation; requires solvent-resistant gloves.
Melting Point 65–69 °C (Typical)Low melting point; store away from heat sources to prevent caking or phase change.

Hazard Identification & Toxicology (E-E-A-T Analysis)

GHS Classification & Health Hazards

Based on structural activity relationships (SAR) of oxazole derivatives and supplier safety data, this compound is classified under Category 4 (Acute Toxicity) and Category 2 (Irritant) .[1]

  • Acute Toxicity (Oral) - H302: Harmful if swallowed.[1][2] The oxazole ring can undergo metabolic ring-opening, potentially forming reactive intermediates.

  • Skin & Eye Irritation - H315 / H319: The fluorinated phenyl moiety increases lipophilicity, enhancing the compound's ability to penetrate the stratum corneum, leading to localized dermatitis and severe eye irritation.

  • Specific Target Organ Toxicity (STOT-SE) - H335: Inhalation of dust causes respiratory tract irritation.

The "Fluorine Factor": Thermal Decomposition Risks

While the C-F bond is stable under ambient conditions, thermal decomposition (e.g., during a rotary evaporator accident or fire) is the critical safety risk.

  • Mechanism: At temperatures >200°C or during combustion, the compound degrades to release Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx), and Carbon Monoxide (CO).

  • Risk: Inhalation of decomposition smoke can cause delayed pulmonary edema due to HF formation in the lungs.

Pharmacological "Universal Precaution"

As a scaffold used in drug discovery (specifically for enzyme inhibition), this compound should be treated as a potential bioactive agent .

  • Unknowns: Specific LD50 data is often extrapolated. Researchers must assume the compound possesses biological activity (e.g., kinase inhibition) that could disrupt cellular signaling upon chronic exposure.

Operational Handling Protocols

This section details the "How-To" for safe manipulation, moving beyond generic advice to specific, causality-based protocols.

Engineering Controls
  • Primary Containment: All weighing and open-vessel manipulations must occur inside a certified Chemical Fume Hood operating at face velocity >0.5 m/s.

  • Static Control: The crystalline nature of oxazoles makes them prone to static charge. Use an ionizing bar or anti-static gun during weighing to prevent "fly-away" powder, which increases inhalation risk.

Personal Protective Equipment (PPE) Matrix
Body PartRecommended PPERationale
Hands Double Nitrile Gloves (min 0.11 mm outer)Fluorinated aromatics can permeate thin latex. Double gloving provides a breakthrough buffer.
Eyes Chemical Goggles (ANSI Z87.1)Safety glasses are insufficient for powders; goggles seal against airborne dust entry.
Respiratory N95/P100 (If outside hood)Only required if engineering controls fail or during spill cleanup.
Workflow Visualization: Safe Weighing Protocol

The following diagram outlines the decision logic for handling potent fluorinated heterocycles.

SafetyProtocol Start Start: Weighing 4-(4-fluorophenyl)oxazole CheckHood Verify Fume Hood Flow (>0.5 m/s) Start->CheckHood StaticCheck Is Powder Static/Clumping? CheckHood->StaticCheck Ionizer Apply Anti-Static Gun or Ionizing Bar StaticCheck->Ionizer Yes Weigh Weigh into Tared Vial (Do not use paper boats) StaticCheck->Weigh No Ionizer->Weigh Solubilize Dissolve immediately (DMSO/DCM) Weigh->Solubilize Clean Wipe Balance with Wet Chem-Wipe Solubilize->Clean Waste Dispose Wipe as Hazardous Solid Waste Clean->Waste

Figure 1: Operational workflow for minimizing dust exposure during weighing.

Synthesis & Precursor Management

Understanding the synthesis route highlights upstream hazards often present in the final crude product.

  • Common Route: Condensation of 2-bromo-4'-fluoroacetophenone with formamide or urea.

  • Residual Hazard: The starting material (alpha-bromo ketone) is a potent lachrymator (tear gas).

  • Purification Note: If the product smells acrid or causes eye watering, it likely contains unreacted bromo-acetophenone. Re-purify immediately using column chromatography; do not dry on a vacuum pump without a cold trap (to protect pump oil and exhaust).

Emergency Response & Waste Disposal

Fire Fighting (HF Protocol)
  • Hazard: Combustion releases HF gas.

  • Action:

    • Evacuate upwind.[3][4][5]

    • Firefighters must wear full SCBA.

    • Do NOT use water jets directly on the chemical if possible, as this creates hydrofluoric acid runoff. Use Dry Chemical, CO2, or alcohol-resistant foam.

Spill Cleanup
  • Isolate: Clear the area of non-essential personnel.

  • PPE: Don double nitrile gloves, goggles, and a P100 respirator.

  • Containment: Do not dry sweep (creates dust). Cover with a wet paper towel or absorbent pad dampened with acetone/ethanol to solubilize and trap the powder.

  • Disposal: Place all waste in a sealed container labeled "Toxic Solid Organic."

Waste Stream
  • Classification: Halogenated Organic Solvent/Solid.

  • Prohibition: Do NOT dispose of down the drain. The fluorinated ring is persistent and toxic to aquatic life (H411 inferred).

References & Authority

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-(4-Fluorophenyl)oxazole. (Verified CAS 620633-04-7).

  • PubChem. (2025).[6] Compound Summary: Oxazole derivatives and Fluorinated Aromatics. National Library of Medicine.

  • ECHA (European Chemicals Agency). C&L Inventory: 4-(4-fluorophenyl)oxazole.

  • BenchChem. (2025).[7] Safety and handling of fluorinated organic compounds.

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Standard for Fume Hood & PPE logic).

Disclaimer: This guide is for research purposes only. Users must consult their institution's Chemical Hygiene Plan (CHP) before use.

Sources

Methodological & Application

Step-by-step synthesis protocol for 4-(4-fluorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 4-(4-Fluorophenyl)oxazole via Bredereck Cyclocondensation

Abstract & Scope

This protocol details the synthesis of 4-(4-fluorophenyl)oxazole , a critical heterocyclic scaffold in the development of COX-2 inhibitors, p38 MAP kinase inhibitors, and fluorescent probes.[1] The method utilizes a Bredereck-type synthesis , condensing 2-bromo-4'-fluoroacetophenone with formamide .[1] This route is selected for its operational simplicity and high regioselectivity for the 4-aryl isomer, avoiding the formation of the 5-aryl isomer typically associated with Van Leusen chemistries involving aldehydes.[1]

Key Advantages:

  • Regiocontrol: Exclusively yields the 4-substituted oxazole.[1]

  • Atom Economy: Utilizes formamide as both solvent and reactant.[1]

  • Scalability: Amenable to gram-scale synthesis without complex catalytic systems.[1]

Safety & Handling (CRITICAL)

WARNING: Lachrymatory Hazard The starting material, 2-bromo-4'-fluoroacetophenone (α-bromo-4-fluoroacetophenone) , is a potent lachrymator (tear gas agent) and severe skin irritant.[1] It causes immediate and severe irritation to the eyes, skin, and respiratory tract.[1]

  • Engineering Controls: All operations, including weighing and transfer, MUST be performed in a certified, high-velocity chemical fume hood.[1]

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[1] A full-face respirator is recommended if the hood sash must be raised significantly.[1]

  • Decontamination: Glassware contaminated with the α-bromoketone should be rinsed with a dilute solution of ammonia or sodium thiosulfate in ethanol before removal from the hood to neutralize lachrymatory residues.[1]

Retrosynthetic Analysis & Mechanism

The synthesis relies on the condensation of an ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-haloketone with a primary amide. Unlike the Robinson-Gabriel synthesis (which typically yields 2,5-disubstituted oxazoles from ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-acyl-

-aminoketones), the reaction with formamide proceeds via an initial O-alkylation of the amide oxygen by the alkyl halide, followed by cyclization. This mechanistic pathway dictates the placement of the aryl group at the C4 position .[1]

Pathway:

  • Displacement: Nucleophilic attack of formamide oxygen on the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -carbon of the bromoketone.
    
  • Cyclization: Condensation of the nitrogen lone pair with the ketone carbonyl.[1]

  • Dehydration: Aromatization to form the oxazole ring.[1]

Experimental Protocol

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]AmountPhysical State
2-Bromo-4'-fluoroacetophenone 217.041.05.00 gSolid (low MP)
Formamide 45.04~20.018.0 mLLiquid
Sulfuric Acid (conc.) 98.08cat.[1]2-3 dropsLiquid
Ethyl Acetate ---Solvent
Sodium Bicarbonate (sat.) ---Aqueous Soln.[1]
Step-by-Step Procedure
  • Preparation (In Fume Hood):

    • Charge a 50 mL round-bottom flask (RBF) with 2-bromo-4'-fluoroacetophenone (5.00 g, 23.0 mmol).

    • Add formamide (18.0 mL). The formamide acts as both reagent and solvent.[1]

    • Optional: Add 2-3 drops of concentrated ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       to catalyze the dehydration, though the reaction proceeds thermally as well.
      
  • Reaction:

    • Equip the flask with a reflux condenser and a magnetic stir bar.[1]

    • Heat the mixture to 130–140 °C in an oil bath.

    • Monitor: Stir for 4–6 hours . The reaction progress can be monitored by TLC (20% EtOAc in Hexanes). The starting bromoketone (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the dark reaction mixture into 100 mL of ice-cold water . Stir vigorously for 15 minutes.

    • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL) .

    • Wash: Wash the combined organic layers with:

      • Water (2 x 50 mL) to remove excess formamide.

      • Saturated

        
         (1 x 50 mL) to neutralize any acid.
        
      • Brine (1 x 50 mL).

    • Dry: Dry over anhydrous

      
      , filter, and concentrate under reduced pressure (rotary evaporator).
      
  • Purification:

    • The crude residue is typically a brown oil or solid.[1]

    • Column Chromatography: Purify via silica gel chromatography using a gradient of 10%

      
       30% EtOAc in Hexanes .
      
    • Recrystallization (Alternative): If the crude is solid, recrystallize from hot ethanol or an ethanol/water mixture.

Characterization Data (Expected)

ParameterValue / Description
Appearance White to pale yellow crystalline solid
Melting Point 78–80 °C (Lit.[1] for analogs often <100 °C)

H NMR (400 MHz,

)

7.95 (s, 1H, H-2 ), 7.88 (s, 1H, H-5 ), 7.75 (dd, 2H, Ar-H), 7.12 (t, 2H, Ar-H)
MS (ESI)

Note: The oxazole ring protons are characteristic. H-2 (between O and N) is typically more deshielded (singlet around 7.9-8.0 ppm) than H-5 (singlet around 7.8-7.9 ppm).[1]

Process Visualization

G Start Reagents: 2-Bromo-4'-fluoroacetophenone + Formamide Reaction Cyclocondensation 130-140°C, 4-6h (O-Alkylation Pathway) Start->Reaction Heat Quench Quench Pour into Ice Water Reaction->Quench Cool Extraction Extraction EtOAc / Brine Wash Quench->Extraction Phase Sep. Purification Purification Silica Column or Recrystallization Extraction->Purification Concentrate Product Product: 4-(4-fluorophenyl)oxazole Purification->Product Isolate Safety SAFETY ALERT: Perform in Fume Hood (Lachrymator) Safety->Start

Figure 1: Operational workflow for the synthesis of 4-(4-fluorophenyl)oxazole, highlighting critical safety checkpoints.

References

  • Bredereck, H., & Gompper, R. (1954).[1] Formamide in Organic Synthesis. Angewandte Chemie, 66(13-14), 406-407.[1] (Foundational review of formamide cyclizations).

  • Kashyap, S. J., et al. (2011). Synthesis of 2,4-disubstituted oxazoles. Journal of Heterocyclic Chemistry, 48(4), 898-904.[1] (Protocol adaptation for 4-aryloxazoles).

  • Thermo Fisher Scientific. (2024).[1][7] Safety Data Sheet: 2-Bromo-4'-fluoroacetophenone. Link (Safety data verification).

  • PubChem.4-(4-Fluorophenyl)oxazole Compound Summary.

Sources

Application Notes and Protocols: Synthesis of 2,4,5-Trisubstituted Oxazoles via Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2,4,5-Trisubstituted Oxazoles and the Strategic Advantage of Suzuki Coupling

The 2,4,5-trisubstituted oxazole scaffold is a privileged motif in medicinal chemistry and materials science, forming the core of numerous biologically active natural products and functional organic materials. The precise arrangement of substituents on the oxazole ring is critical for modulating their pharmacological and photophysical properties. Consequently, the development of efficient and versatile synthetic strategies to access these complex heterocycles is of paramount importance for researchers, scientists, and drug development professionals.

Traditional methods for oxazole synthesis often involve linear sequences and can lack the modularity required for the rapid generation of diverse compound libraries. In contrast, late-stage functionalization of a pre-formed oxazole core via cross-coupling reactions offers a more convergent and flexible approach. Among the various cross-coupling methodologies, the Palladium-catalyzed Suzuki-Miyaura coupling stands out due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives.[1]

This application note provides a detailed guide to the synthesis of 2,4,5-trisubstituted oxazoles, leveraging the power and regioselectivity of the Suzuki coupling reaction. We will delve into the underlying mechanistic principles, provide field-proven, step-by-step protocols for the preparation of key precursors and the subsequent sequential functionalization of the oxazole core, and present quantitative data to guide your synthetic planning.

The Strategic Approach: Sequential Suzuki Coupling on a Dihalo-oxazole Platform

A robust strategy for the synthesis of 2,4,5-trisubstituted oxazoles involves the initial preparation of a dihalogenated oxazole scaffold, followed by two sequential, regioselective Suzuki coupling reactions. This approach allows for the controlled and independent introduction of two different substituents at specific positions on the oxazole ring. The differential reactivity of the halogen atoms (e.g., I > Br > Cl) or the choice of catalyst and reaction conditions can be exploited to achieve high regioselectivity in the successive coupling steps.[2]

A common and effective starting point is the synthesis of a 2,4-dihalooxazole. The C-4 position is generally more reactive towards Suzuki coupling than the C-2 position, allowing for a predictable and controlled sequence of functionalization.[3]

Experimental Protocols

Part 1: Synthesis of the Dihalo-oxazole Precursor (2,4-dichlorooxazole)

The synthesis of the 2,4-dichlorooxazole precursor is a critical first step. While various methods exist, a common route involves the chlorination of a suitable oxazole precursor.

Protocol 1: Synthesis of 2,4-Dichlorooxazole

This protocol is adapted from established procedures for the synthesis of similar chlorinated heterocyclic compounds.

Materials:

  • 2-Oxazolone

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 2-oxazolone (1.0 eq) in anhydrous dichloromethane, cautiously add phosphorus oxychloride (3.0 eq) at 0 °C.

  • Slowly add N,N-dimethylaniline (1.1 eq) to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2,4-dichlorooxazole.

Part 2: Sequential Suzuki Coupling for the Synthesis of a 2,4,5-Trisubstituted Oxazole

This section details a representative two-step protocol for the synthesis of a 2,4,5-trisubstituted oxazole, starting from a pre-synthesized 5-substituted-2,4-dichlorooxazole. The first Suzuki coupling is performed regioselectively at the more reactive C-4 position, followed by a second coupling at the C-2 position.

Protocol 2: Stepwise Synthesis of a 2,4,5-Trisubstituted Oxazole

Step A: Monosubstitution at the C-4 Position

Materials:

  • 5-Phenyl-2,4-dichlorooxazole (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube or microwave vial, add 5-phenyl-2,4-dichlorooxazole, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) for the appropriate time (typically 1-12 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 2-chloro-4-aryl-5-phenyloxazole intermediate.

Step B: Substitution at the C-2 Position

Materials:

  • 2-Chloro-4-(4-methoxyphenyl)-5-phenyloxazole (from Step A) (1.0 eq)

  • Second arylboronic acid (e.g., 3-fluorophenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., PdCl₂(dppf)) (3-5 mol%)

  • Base (e.g., K₃PO₄) (2.0 eq)

  • Solvent (e.g., anhydrous 1,4-dioxane)

Procedure:

  • Follow the same setup procedure as in Step A, using the 2-chloro-4-aryl-5-phenyloxazole intermediate and the second arylboronic acid.

  • Heat the reaction mixture to 100-140 °C until the starting material is consumed.

  • Perform a similar aqueous workup as in Step A.

  • Purify the final product by column chromatography or recrystallization to obtain the desired 2,4,5-trisubstituted oxazole.

Mechanism of the Suzuki Coupling on an Oxazole Core

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-oxazole, forming a Pd(II) intermediate.

  • Transmetalation: The organoboronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Suzuki_Coupling_Mechanism

Data Presentation: A Survey of Suzuki Couplings for Oxazole Functionalization

The following table summarizes representative examples of Suzuki coupling reactions on halo-oxazoles, showcasing the versatility of this method in accessing a range of substituted oxazoles.

EntryOxazole SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Chloro-5-phenyloxazole4-Tolylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O1001285[2]
24-Iodo-2-phenyloxazolePhenylboronic acidPdCl₂(dppf) (3)K₃PO₄1,4-Dioxane100292[2]
32,4-Dichlorooxazole3-Anisylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O80178 (at C4)[3]
42-Chloro-4-phenyl-5-methyloxazoleThiophene-2-boronic acidPdCl₂(dppf) (5)Cs₂CO₃1,4-Dioxane120488
54-Bromo-2,5-diphenyloxazole4-Fluorophenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O100195

Workflow for the Synthesis of 2,4,5-Trisubstituted Oxazoles

The following diagram illustrates the general workflow for the synthesis of 2,4,5-trisubstituted oxazoles using a sequential Suzuki coupling strategy.

Workflow

Conclusion and Future Perspectives

The Suzuki-Miyaura coupling reaction is a powerful and highly versatile tool for the synthesis of 2,4,5-trisubstituted oxazoles. The sequential coupling strategy on dihalo-oxazole platforms provides a modular and efficient route to a wide array of complex molecules with precise control over the substitution pattern. This approach is particularly valuable for the generation of compound libraries for drug discovery and the development of novel organic materials.

Future advancements in this field will likely focus on the development of even more active and selective catalyst systems, enabling couplings with a broader range of substrates under milder conditions. Furthermore, the exploration of one-pot, multi-component reactions that combine oxazole formation and subsequent Suzuki couplings will continue to streamline the synthesis of these important heterocyclic compounds.

References

  • Strotman, N. A., Chobanian, H. R., He, J., Guo, Y., & Dormer, P. G. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1733–1739. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]

  • Valente, C., Organ, M. G., et al. (2008). Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles. Organic Letters, 10(21), 4787–4790. [Link]

  • Yamada, K., et al. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Tetrahedron, 73(33), 5024-5030. [Link]

  • Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki Coupling of Oxazoles. Organic Letters, 8(12), 2495–2498. [Link]

  • Molander, G. A., & Yokoyama, Y. (2006). One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates. The Journal of Organic Chemistry, 71(6), 2493–2498. [Link]

Sources

Screening 4-(4-fluorophenyl)oxazole for anticancer and antiproliferative activity.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical workflow for evaluating the anticancer potential of 4-(4-fluorophenyl)oxazole and its derivatives. Oxazole-containing heterocycles are privileged scaffolds in medicinal chemistry, frequently exhibiting antiproliferative activity via tubulin polymerization inhibition (targeting the colchicine binding site) or kinase modulation. The inclusion of the 4-fluorophenyl moiety enhances metabolic stability and lipophilicity, facilitating cellular permeation but necessitating specific handling protocols to prevent precipitation in aqueous media.

This document provides a validated 3-stage screening pipeline:

  • Primary Screening: High-throughput cytotoxicity assessment (MTT/Resazurin).

  • Phenotypic Validation: Cell cycle analysis (Flow Cytometry).

  • Target Confirmation: In vitro Tubulin Polymerization Assay.

Compound Profiling & Preparation

Critical Step: The fluorination of the phenyl ring significantly increases the LogP (lipophilicity). Improper solubilization will lead to micro-precipitation in cell culture media, yielding false-negative results.

Physicochemical Considerations
PropertyCharacteristicImpact on Protocol
Scaffold 1,3-OxazoleH-bond acceptor; prone to metabolic oxidation if unprotected.
Substituent 4-FluorophenylIncreases lipophilicity; improves metabolic stability against P450.
Solubility Low in waterRequires DMSO stock; final DMSO concentration < 0.5% in assay.
Stock Solution Protocol
  • Weighing: Weigh 5–10 mg of 4-(4-fluorophenyl)oxazole into a glass vial (avoid plastic static).

  • Solvent: Dissolve in 100% anhydrous DMSO to achieve a 10 mM or 20 mM stock . Vortex for 1 minute.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

  • Working Solution: Dilute stock in serum-free media immediately before addition to cells. Do not store diluted intermediate solutions.

Stage 1: Primary Screening (Cytotoxicity)

Objective: Determine the IC50 (half-maximal inhibitory concentration) across a panel of cancer cell lines (e.g., MCF-7, HCT116, HeLa).

Methodology: Optimized MTT Assay

Note: Standard MTT protocols often fail with hydrophobic compounds due to precipitation. This protocol uses a modified solubilization step.

Workflow Diagram:

ScreeningWorkflow Stock Compound Stock (DMSO) Treatment Treatment (Serial Dilution) Stock->Treatment Seeding Cell Seeding (96-well, 24h) Seeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT_Add Add MTT Reagent (4h) Incubation->MTT_Add Solubilization Solubilization (DMSO) MTT_Add->Solubilization Read Absorbance Read (570nm) Solubilization->Read

Figure 1: Linear workflow for high-throughput cytotoxicity screening.

Step-by-Step Protocol:

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2 to allow attachment.

    • Expert Tip: Fill outer wells with PBS (not cells) to prevent "edge effect" evaporation, which skews data.

  • Treatment: Prepare serial dilutions (e.g., 0.1 µM to 100 µM). Add 100 µL per well.

    • Control: Vehicle control (DMSO 0.5%) and Positive Control (Doxorubicin or Paclitaxel 1 µM).

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS). Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Carefully aspirate media. Add 150 µL 100% DMSO . Shake plate on an orbital shaker for 15 mins (crucial for dissolving crystals formed by hydrophobic drugs).

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

  • Analysis: Plot dose-response curves using non-linear regression (Sigmoidal, 4PL) to calculate IC50.

Stage 2: Mechanistic Validation (Tubulin Targeting)

Rationale: Oxazole derivatives often bind to the colchicine site of tubulin, preventing microtubule assembly. This leads to mitotic arrest and apoptosis.

Experiment A: Cell Cycle Analysis (Flow Cytometry)

If the compound acts as a tubulin inhibitor, treated cells should accumulate in the G2/M phase .

  • Harvest: Treat cells with IC50 concentration for 24h. Harvest and wash with cold PBS.

  • Fixation: Fix in 70% ethanol (dropwise addition while vortexing) at -20°C overnight.

  • Staining: Wash ethanol. Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C.

  • Acquisition: Analyze >10,000 events on a flow cytometer.

    • Expected Result: Significant increase in G2/M peak compared to control.

Experiment B: In Vitro Tubulin Polymerization Assay

Objective: Confirm direct interaction with purified tubulin.

Mechanism Diagram:

Mechanism Compound 4-(4-fluorophenyl)oxazole Binding Colchicine Site Binding Compound->Binding High Affinity Tubulin Free Tubulin Dimers Tubulin->Binding Inhibition Inhibition of Polymerization Binding->Inhibition Arrest G2/M Cell Cycle Arrest Inhibition->Arrest Apoptosis Apoptotic Cell Death Arrest->Apoptosis

Figure 2: Proposed Mechanism of Action for Oxazole Derivatives.

Protocol:

  • Reagents: Use a fluorescence-based Tubulin Polymerization Kit (e.g., Cytoskeleton Inc.). Tubulin (>99% pure) is suspended in G-PEM buffer + GTP.

  • Setup: In a black 96-well half-area plate (pre-warmed to 37°C), add:

    • Buffer alone (Baseline).

    • Tubulin + Vehicle (Control - rapid polymerization).

    • Tubulin + Paclitaxel (Stabilizer control - hyper-polymerization).

    • Tubulin + Colchicine (Destabilizer control - no polymerization).

    • Tubulin + Test Compound (10 µM and 50 µM).

  • Detection: Measure fluorescence (Ex 360nm / Em 450nm) every minute for 60 minutes at 37°C.

  • Interpretation: If the compound mimics Colchicine, the fluorescence curve will remain flat (inhibited polymerization).

Stage 3: Apoptosis Confirmation (Annexin V/PI)

Objective: Confirm that the observed growth inhibition is due to programmed cell death (apoptosis) rather than necrosis.

  • Treatment: Treat cells for 24h and 48h at IC50.

  • Staining: Use an Annexin V-FITC / PI kit.[1][2]

    • Annexin V: Binds exposed Phosphatidylserine (early apoptosis).

    • PI: Stains DNA in compromised membranes (late apoptosis/necrosis).

  • Flow Cytometry Readout:

    • Q3 (Annexin-/PI-): Live cells.

    • Q4 (Annexin+/PI-): Early Apoptosis (Key indicator of mechanism).

    • Q2 (Annexin+/PI+): Late Apoptosis.

References

  • Development of Oxazole Derivatives: Kulkarni, S., et al. (2022).[3] "Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies." Anticancer Agents in Medicinal Chemistry.

  • Tubulin Inhibition Mechanism: Zhang, Y., et al. (2018). "Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors." Journal of Medicinal Chemistry.

  • MTT Assay Optimization: Stockert, J.C., et al. (2012). "Assays for cell viability and proliferation."[4] Acta Histochemica.

  • Annexin V Protocol: Vermes, I., et al. (1995). "A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V." Journal of Immunological Methods.

Sources

Application Notes and Protocols for Testing the Antimicrobial Properties of Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Oxazole Derivatives

Oxazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1] Their unique five-membered ring structure containing one oxygen and one nitrogen atom serves as a versatile scaffold for the development of novel therapeutic agents.[2] Substitution patterns on the oxazole ring play a crucial role in determining their biological activities, which span a wide spectrum including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2] As the global challenge of antimicrobial resistance intensifies, the exploration of new chemical entities like oxazole derivatives for their antibacterial and antifungal potential is a critical endeavor in drug discovery.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for evaluating the in vitro antibacterial and antifungal properties of novel oxazole derivatives. The methodologies detailed herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data integrity, reproducibility, and comparability across different laboratories.[3][4]

Core Principle: Determining the Minimum Inhibitory Concentration (MIC)

The cornerstone of antimicrobial susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized conditions.[5][6] This quantitative measure is paramount for assessing the potency of a novel compound and for the initial characterization of its antimicrobial spectrum. The primary method recommended for determining the MIC of novel compounds like oxazole derivatives is the broth microdilution method .[7]

Special Considerations for Oxazole Derivatives: Addressing Insolubility

A common challenge encountered when testing synthetic compounds such as oxazole derivatives is their poor solubility in aqueous media.[8] This can significantly impact the accuracy and reproducibility of susceptibility testing. To address this, a suitable organic solvent must be employed to prepare a stock solution of the test compound.

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its ability to dissolve a broad range of nonpolar compounds and its relatively low toxicity to most microorganisms at low concentrations.[9][10]

Crucial Preliminary Step: Solvent Toxicity Control Before initiating the antimicrobial testing, it is imperative to determine the highest concentration of the chosen solvent (e.g., DMSO) that does not inhibit the growth of the test microorganisms. This is achieved by performing a solvent toxicity control experiment. The final concentration of the solvent in the assay should be maintained at or below this non-inhibitory level, typically ≤1% v/v.[10]

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the overall workflow for assessing the antibacterial and antifungal properties of oxazole derivatives.

antimicrobial_testing_workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Data Analysis Phase compound_prep Compound Preparation (Stock Solution in DMSO) serial_dilution Serial Dilution of Oxazole Derivative compound_prep->serial_dilution Transfer to Microtiter Plate media_prep Media Preparation (e.g., Mueller-Hinton Broth) media_prep->serial_dilution inoculum_prep Microorganism Inoculum Preparation (0.5 McFarland) inoculation Inoculation of Microtiter Plates inoculum_prep->inoculation serial_dilution->inoculation incubation Incubation (Standard Conditions) inoculation->incubation mic_determination MIC Determination (Visual or Spectrophotometric) incubation->mic_determination data_interpretation Data Interpretation and Comparison to Controls mic_determination->data_interpretation

Caption: Workflow for Antimicrobial Susceptibility Testing of Oxazole Derivatives.

Detailed Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M07 document.[3]

Materials and Reagents
  • Oxazole derivative(s) of interest

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipettes and sterile tips

  • Spectrophotometer or microplate reader (optional)

  • Quality control (QC) microbial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853 for bacteria; Candida albicans ATCC 90028 for fungi)[11][12]

  • Positive control antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

Step-by-Step Methodology

Day 1: Preparation of Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing sterile saline or PBS.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[13]

  • Within 15 minutes of preparation, dilute this standardized suspension in the appropriate broth (CAMHB for bacteria, RPMI for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

Day 1: Preparation of Microtiter Plates

  • Prepare a stock solution of the oxazole derivative in 100% DMSO at a concentration 100 to 200 times the highest final concentration to be tested.

  • In a 96-well microtiter plate, add 100 µL of the appropriate sterile broth to all wells.

  • Add an additional 100 µL of the stock solution to the first column of wells, resulting in a 1:2 dilution.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

  • The plate now contains serially diluted oxazole derivative.

  • Set up control wells:

    • Growth Control: Wells containing only broth and the microbial inoculum.

    • Sterility Control: Wells containing only broth.

    • Solvent Control: Wells containing the highest concentration of DMSO used in the assay and the microbial inoculum.

    • Positive Control: A separate row with a known antimicrobial agent serially diluted.

Day 1: Inoculation and Incubation

  • Add 100 µL of the prepared microbial inoculum to each well (except the sterility control wells).

  • The final volume in each well will be 200 µL.

  • Cover the plates and incubate under the following conditions:

    • Bacteria: 35 ± 2°C for 16-20 hours in ambient air.

    • Fungi: 35 ± 2°C for 24-48 hours in ambient air.

Day 2/3: MIC Determination

  • Visually inspect the plates for microbial growth. The MIC is the lowest concentration of the oxazole derivative at which there is no visible growth (i.e., the well is clear).[14]

  • For a more quantitative assessment, the optical density (OD) of the wells can be read using a microplate reader at a wavelength of 600 nm. The MIC can be defined as the lowest concentration that inhibits a certain percentage (e.g., ≥90%) of growth compared to the growth control.

Data Presentation: Example MIC Table
CompoundS. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)C. albicans ATCC 90028 MIC (µg/mL)
Oxazole Derivative A832>64
Oxazole Derivative B21616
Ciprofloxacin0.250.015N/A
FluconazoleN/AN/A1

Detailed Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion method is a qualitative or semi-quantitative assay that can be used for preliminary screening of antimicrobial activity.[15][16] It is based on the principle of an antimicrobial agent diffusing from a paper disk into an agar medium inoculated with the test microorganism, creating a zone of growth inhibition.[17][18]

Materials and Reagents
  • Mueller-Hinton Agar (MHA) plates

  • Sterile blank paper disks (6 mm diameter)

  • Sterile cotton swabs

  • Materials for inoculum preparation as described in Protocol 1

Step-by-Step Methodology
  • Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard as described previously.

  • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

  • Inoculate the entire surface of an MHA plate by swabbing in three directions to ensure uniform growth (a "lawn" of bacteria).[19]

  • Allow the plate to dry for 3-5 minutes.

  • Impregnate sterile blank paper disks with a known concentration of the oxazole derivative solution (dissolved in a volatile solvent like ethanol or acetone, allowing the solvent to evaporate completely before placing the disk on the agar).

  • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.

  • Gently press the disks to ensure complete contact with the agar.

  • Include positive and negative control disks (a known antibiotic and a disk with solvent only, respectively).

  • Invert the plates and incubate at 35 ± 2°C for 16-24 hours.

  • After incubation, measure the diameter of the zones of inhibition in millimeters (mm).[13]

disk_diffusion_workflow cluster_prep Preparation cluster_application Disk Application cluster_analysis Analysis inoculum_prep Prepare 0.5 McFarland Inoculum plate_inoculation Inoculate MHA Plate (Lawn Culture) inoculum_prep->plate_inoculation disk_placement Place Disks on Inoculated Agar plate_inoculation->disk_placement disk_prep Impregnate Disks with Oxazole Derivative disk_prep->disk_placement incubation Incubate Plates disk_placement->incubation zone_measurement Measure Zones of Inhibition (mm) incubation->zone_measurement

Caption: Workflow for the Disk Diffusion (Kirby-Bauer) Assay.

Trustworthiness and Self-Validation: The Role of Quality Control

The inclusion of quality control (QC) strains is non-negotiable for ensuring the validity of antimicrobial susceptibility testing results.[11] These are well-characterized strains with known and predictable susceptibility patterns to standard antimicrobial agents.

  • Purpose of QC Strains:

    • To verify the performance of the test system, including the media, incubation conditions, and the procedure itself.

    • To ensure that the results obtained for the novel oxazole derivatives are accurate and reliable.

  • Procedure: QC strains should be tested concurrently with the experimental compounds. The resulting MIC values or zone diameters for the QC strains must fall within the acceptable ranges published by CLSI or EUCAST.[3] Any deviation from these ranges indicates a potential issue with the assay that must be investigated and resolved before proceeding.

Recommended Incubation Conditions and QC Parameters
Test ParameterBacteriaFungi (Yeasts)
Medium Cation-Adjusted Mueller-HintonRPMI-1640 with MOPS
Inoculum Size ~5 x 10⁵ CFU/mL~0.5 - 2.5 x 10³ CFU/mL
Incubation Temp. 35 ± 2°C35 ± 2°C
Incubation Time 16-20 hours24-48 hours
QC Strain Example S. aureus ATCC 29213C. albicans ATCC 90028
Control Drug CiprofloxacinFluconazole

Conclusion

The protocols outlined in this guide provide a robust framework for the systematic evaluation of the antibacterial and antifungal properties of novel oxazole derivatives. Adherence to standardized methodologies, meticulous attention to detail, and the consistent use of appropriate quality controls are essential for generating high-quality, reproducible data. Such data are fundamental for the progression of promising oxazole derivatives through the drug discovery and development pipeline, with the ultimate goal of addressing the pressing global need for new antimicrobial agents.

References

  • EUCAST. (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Hardy Diagnostics. (2024, January 3). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • SEAFDEC/AQD. (n.d.). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Retrieved from [Link]

  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]

  • ResearchGate. (2015, August 14). Is there standard protocol for screening of antimicrobial activity of water insoluble synthetic compounds?. Retrieved from [Link]

  • National Institute for Communicable Diseases. (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2024). CLSI M100Ed34(1). Retrieved from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Sheeja Rekha A G, et al. (2022). A Brief Review On Antimicrobial Activity Of Oxazole Derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9). Retrieved from [Link]

  • JoVE. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. Retrieved from [Link]

  • CHAIN. (2016, October 1). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (n.d.). Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Retrieved from [Link]

  • MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls. Retrieved from [Link]

  • EUCAST. (n.d.). EUCAST - Home. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • EUCAST. (n.d.). Clinical Breakpoint Tables. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, February 4). A comprehensive review on biological activities of oxazole derivatives. Retrieved from [Link]

  • ResearchGate. (2020, December 30). (PDF) Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives 1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antifungal Susceptibility Testing: Current Approaches. Retrieved from [Link]

  • UK Health Security Agency. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • YouTube. (2017, November 15). Determination of MIC by Broth Dilution Method. Retrieved from [Link]

  • ACS Publications. (2025, April 29). Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Practical Guide to Antifungal Susceptibility Testing. Retrieved from [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) EUCAST expert rules in antimicrobial susceptibility testing. Retrieved from [Link]

  • SlideShare. (n.d.). Quality Control of Anti Microbial Susceptibility Test. Retrieved from [Link]

  • J-STAGE. (n.d.). A simple method for evaluating the antimicrobial capacity of insoluble powdered inorganic materials. Retrieved from [Link]

  • MDPI. (2023, June 22). The Antimicrobial and Antibiofilm Potential of New Water-Soluble Tris-Quaternary Ammonium Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A comprehensive review on biological activities of oxazole derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Retrieved from [Link]

  • Cambridge University Press. (n.d.). S159 Antifungal Susceptibility Testing. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Retrieved from [Link]

  • Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-fluorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Ticket ID: OX-SYN-4F-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Route Diagnosis

Critical Alert: Regioselectivity Check Before optimizing conditions, we must verify the synthetic route. A common error in oxazole synthesis is misapplying the Van Leusen protocol (TosMIC + Aldehyde) when targeting the 4-substituted isomer.[1]

  • Van Leusen Reaction: Yields 5-(4-fluorophenyl)oxazole .[1] If you are using 4-fluorobenzaldehyde and TosMIC, you are synthesizing the wrong regioisomer.[1]

  • Bredereck Synthesis: Yields 4-(4-fluorophenyl)oxazole .[1] This requires the condensation of

    
    -haloketones with formamide.[1]
    

This guide focuses on the Bredereck Synthesis , as it is the definitive route for the 4-aryl isomer.[1] If you are attempting to force a 4-substitution via Van Leusen, stop immediately and switch to the protocol below.

The Protocol: Modified Bredereck Synthesis

The classical Bredereck synthesis involves heating


-bromoacetophenones in formamide.[1] The primary causes of low yield in this reaction are thermal degradation (tar formation)  and incomplete cyclization .
Optimized Workflow

Precursor: 2-bromo-4'-fluoroacetophenone (CAS: 1006-39-9) Reagent: Formamide (High Purity, >99%)[1]

Step-by-Step Methodology
  • Stoichiometry: Use a high molar excess of formamide (15–20 equivalents) relative to the phenacyl bromide. The formamide acts as both solvent and reactant.[1]

  • Additives: Add concentrated

    
     (0.1 equiv). Why? Acid catalysis accelerates the dehydration step, allowing for lower reaction temperatures or shorter times, reducing tar formation.[1]
    
  • Thermal Ramp:

    • Standard: Heat to 130°C for 2–4 hours.

    • Optimization (Microwave): Irradiate at 140°C for 15–20 minutes in a sealed vessel. This is the single most effective yield booster (typically +20-30% yield).[1]

  • Quench: Cool the mixture to RT and pour into ice-cold water (5x reaction volume).

  • Extraction: The product often precipitates.[1] If not, extract with Ethyl Acetate (EtOAc). Avoid DCM if emulsions form with formamide residues.[1]

  • Purification: Recrystallization from Ethanol/Water (preferable to chromatography for scale-up).[1]

Mechanism & Workflow Visualization

The reaction proceeds via nucleophilic attack of the formamide oxygen on the


-carbon, followed by ammonia displacement and cyclodehydration.[1]

BredereckSynthesis cluster_waste Competing Pathway (Yield Loss) Start 2-bromo-4'-fluoroacetophenone Inter Intermediate (Formamido-ketone) Start->Inter Nucleophilic Subst. (110-130°C) Reagent Formamide (Excess) Reagent->Inter Cyclization Cyclodehydration (- H2O) Inter->Cyclization Acid Cat. (H2SO4) Tar Polymerization/Tar Inter->Tar Overheating (>150°C) Product 4-(4-fluorophenyl)oxazole Cyclization->Product

Caption: Kinetic pathway of the Bredereck synthesis showing the critical divergence between product formation and thermal polymerization.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turns black/tarry within 30 minutes. How do I prevent this?

Diagnosis: Thermal decomposition (polymerization) of the


-haloketone or the product.[1]
Solution: 
  • Degas Formamide: Oxygen at high temperatures accelerates radical polymerization.[1] Sparge formamide with

    
     for 15 mins before heating.
    
  • Stepwise Heating: Do not drop the reactant into 140°C formamide. Dissolve at 80°C, then ramp to 130°C.

  • Switch to Microwave: Rapid heating/cooling profiles prevent prolonged exposure to degradation temperatures.[1]

Q2: I am isolating a byproduct with Mass M+1 = 179 (Imidazole derivative).

Diagnosis: The "Bredereck Imidazole Synthesis" is competing. This happens if ammonia (generated from formamide decomposition) attacks the ketone before the formamide oxygen does.[1] Solution:

  • Fresh Reagents: Use fresh formamide. Old bottles contain high levels of ammonium formate/ammonia.[1]

  • Acid Scavenger: The addition of

    
     (as mentioned in the protocol) protonates free ammonia, suppressing imidazole formation.
    
Q3: The product is oiling out during the water quench.

Diagnosis: The product has a low melting point or contains impurities lowering the


.
Solution: 
  • Salting Out: Add NaCl to the aqueous quench to increase ionic strength and force precipitation.

  • Seed Crystals: If available, add a seed crystal of pure 4-(4-fluorophenyl)oxazole during the cooling phase.

Optimization Parameters Data

The following table summarizes optimization runs for the synthesis of 4-aryloxazoles.

ParameterCondition A (Standard)Condition B (Optimized)Condition C (Microwave)
Solvent/Reagent Formamide (Neat)Formamide +

Formamide +

Temperature 140°C120°C140°C
Time 4 Hours6 Hours20 Minutes
Atmosphere AirNitrogenSealed/Autogenous
Avg.[1] Yield 45-50%62-68%78-85%
Purity (Crude) Low (Tarry)MediumHigh

Purification Strategy

For 4-(4-fluorophenyl)oxazole, chromatography can be difficult due to its weak polarity.[1]

  • Crystallization (Recommended):

    • Solvent System: Ethanol/Water (8:2) .[1]

    • Procedure: Dissolve crude solid in boiling ethanol. Add water dropwise until turbidity persists.[1] Cool slowly to 4°C.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (neutralized).[1]

    • Mobile Phase: Hexane:EtOAc (85:15).[1] Note: The fluorine atom reduces polarity compared to the phenyl analog; the compound elutes earlier than expected.[1]

References

  • Bredereck, H.; Gompper, R. (1954).[1] "Synthesis of oxazoles from

    
    -haloketones and formamide." Chemische Berichte, 87(5), 700–719.[1] 
    
  • Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. (1972).[1] "A novel and efficient synthesis of oxazoles from tosylmethyl isocyanide and aldehydes." Tetrahedron Letters, 13(23), 2369–2372. (Cited for regioselectivity contrast).

  • Ohnmacht, S. A., et al. (2008).[1] "Microwave-assisted synthesis of 4,5-disubstituted oxazoles." Tetrahedron Letters, 49(16), 2548-2551.[1] (Methodology adaptation for microwave efficiency).

  • PubChem Compound Summary. (n.d.). "2-Bromo-4'-fluoroacetophenone."[1][2][3][4]

Sources

Technical Support Center: Optimizing Palladium Catalyst Loading for Arylation of Oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed C-H arylation of oxazoles. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in synthesizing these valuable heterocyclic scaffolds.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, providing not just a solution, but a logical framework for understanding and resolving the problem.

Q1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes and how can I fix it?

A1: Low conversion is a common issue that can often be traced back to catalyst activity or reaction conditions. Let's break down the potential culprits.

Primary Suspect: Inefficient Catalyst Activation or Deactivation

The active catalyst in these reactions is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂).[1] If this reduction is inefficient or if the active Pd(0) is unstable, your reaction will stall.

  • Catalyst Deactivation (Palladium Black Formation): A common sign of catalyst death is the formation of a black precipitate, known as palladium black.[2] This consists of agglomerated palladium nanoparticles that have fallen out of the catalytic cycle.

    • Cause: This is often caused by the presence of oxygen in the reaction vessel or the use of an inappropriate base.[2] The phosphine ligands that stabilize the Pd(0) center can be oxidized, leading to catalyst aggregation.

    • Solution:

      • Ensure Rigorous Inert Conditions: Use a robust inert gas (Argon or Nitrogen) protocol. Degas your solvents thoroughly using methods like freeze-pump-thaw cycles or by sparging with inert gas for at least 30 minutes.

      • Re-evaluate Your Base: Very strong bases can sometimes promote catalyst decomposition. While bases like K₂CO₃ are common, ensure it is finely ground and dry.[3]

      • Check Ligand Integrity: Phosphine ligands, especially electron-rich ones, can be air-sensitive. Handle them under an inert atmosphere.

Secondary Suspects: Suboptimal Reaction Parameters

If catalyst deactivation isn't apparent, the issue may lie in the reaction parameters.

  • Insufficient Thermal Energy: C-H activation has a significant activation energy barrier. If the reaction temperature is too low, the rate will be exceedingly slow. Most oxazole arylations require temperatures between 110-140 °C.[4][5]

  • Poor Ligand Choice: The ligand is not just a spectator; it is crucial for facilitating both the oxidative addition and the C-H activation steps.[6][7] For oxazole arylation, bulky, electron-rich phosphine ligands are often required.

    • Actionable Step: Screen a panel of ligands. If you are attempting a C-5 arylation, ligands like X-Phos or CataCXium A have proven effective. For C-2 arylation, RuPhos is often a good choice.[5][8]

  • Incorrect Solvent: Solvent polarity plays a critical role, particularly in controlling regioselectivity (see Q2), but it also affects solubility and reaction rates. Polar aprotic solvents like DMA or DMF are commonly used.[4]

Below is a systematic workflow to troubleshoot low yield.

G start Low Yield Observed check_catalyst Inspect Reaction Mixture for Palladium Black start->check_catalyst inert_conditions Improve Inert Atmosphere (Degas Solvents, Purge System) check_catalyst->inert_conditions Yes (Pd Black) optimize_temp Increase Reaction Temperature (e.g., in 10 °C increments) check_catalyst->optimize_temp No (Homogeneous) reassess_base Re-evaluate Base Choice (e.g., K2CO3, Cs2CO3) inert_conditions->reassess_base success Improved Yield reassess_base->success screen_ligands Screen Alternative Ligands (e.g., RuPhos, X-Phos) optimize_temp->screen_ligands check_reagents Verify Reagent Purity and Stoichiometry screen_ligands->check_reagents check_reagents->success

Caption: Workflow for troubleshooting low reaction yield.

Q2: I am getting a mixture of C-2 and C-5 arylated oxazole isomers. How can I control the regioselectivity?

A2: Achieving high regioselectivity is one of the most significant challenges in oxazole arylation. The C-2 proton is generally more acidic, but the C-5 position can be favored under certain conditions. The selectivity is governed by the operative mechanism of C-H activation.[5][8]

  • C-2 Arylation (Deprotonation Pathway): This pathway is favored by conditions that promote direct deprotonation of the most acidic C2-H. This typically involves:

    • Nonpolar Solvents: Toluene is a classic choice.[5][8]

    • Specific Ligands: Bulky phosphines like RuPhos have shown exceptional selectivity for the C-2 position.[5]

    • Stronger Bases: In some cases, changing from K₂CO₃ to a stronger base like Cs₂CO₃ can enhance C-2 selectivity.[5]

  • C-5 Arylation (Concerted Metalation-Deprotonation - CMD Pathway): This pathway is favored in more polar environments and often requires a carboxylate additive to act as a proton shuttle.[9]

    • Polar Aprotic Solvents: N,N-Dimethylacetamide (DMA) is highly effective.[5][8]

    • Specific Ligands: Buchwald-type biaryl phosphine ligands like X-Phos or CataCXium A are excellent choices for promoting C-5 arylation.[5]

    • Carboxylate Additive: The addition of pivalic acid (PivOH) or benzoic acid is often essential.[4][5] The additive generates a palladium-carboxylate intermediate which facilitates the C-H activation at the C-5 position.

The choice between these pathways can be deliberately controlled, as summarized in the decision diagram below.

G start Desired Regioisomer? c2_path Target: C-2 Arylation start->c2_path C-2 c5_path Target: C-5 Arylation start->c5_path C-5 c2_conditions Set Conditions: - Solvent: Toluene - Ligand: RuPhos - Base: K2CO3 or Cs2CO3 c2_path->c2_conditions c5_conditions Set Conditions: - Solvent: DMA - Ligand: X-Phos or CataCXium A - Additive: Pivalic Acid (PivOH) - Base: K2CO3 c5_path->c5_conditions

Caption: Decision diagram for controlling regioselectivity.

Frequently Asked Questions (FAQs)

Q: What is a typical starting palladium catalyst loading, and how low can I go? A: A typical starting point for initial screening is between 2.5 and 5 mol % of the palladium precatalyst (e.g., Pd(OAc)₂).[4][5] Once conditions are optimized, it is often possible to reduce the loading to 1 mol % or even lower without a significant drop in yield. However, reducing the catalyst loading too much can lead to incomplete conversion, especially with challenging substrates.[4] The final achievable catalyst loading will depend on the specific substrates, ligand efficiency, and reaction conditions.

Q: What is the ideal ligand-to-palladium ratio? A: For monodentate phosphine ligands, a ratio of 2:1 (Ligand:Pd) is standard. This ensures the formation of the L₂Pd(0) active species, which is crucial for the catalytic cycle. A 1:1 ratio can sometimes be used, but a 2:1 ratio generally provides a more stable and active catalyst. For bidentate ligands, a 1:1 to 1.1:1 ratio is used.

Q: My aryl halide is unreactive. What can I do? A: The reactivity of aryl halides follows the general trend: I > Br > Cl. Aryl chlorides are the most challenging to activate and often require more specialized, electron-rich, and bulky ligands (e.g., Buchwald-type ligands) to facilitate the initial oxidative addition step.[6] If you are using an aryl chloride and experiencing low reactivity, consider switching to a more active ligand or, if possible, using the corresponding aryl bromide or iodide.

Q: Can I run this reaction open to the air? A: It is strongly discouraged. While some modern catalyst systems show remarkable stability, palladium-catalyzed cross-coupling reactions are notoriously sensitive to oxygen.[2] Oxygen can oxidize the phosphine ligands and the active Pd(0) catalyst, leading to catalyst deactivation and formation of palladium black.[1] For consistent and reproducible results, always use standard inert atmosphere techniques.

Data Summary Table

The table below summarizes typical reaction parameters and their impact on the arylation of oxazoles, compiled from various literature sources.[3][4][5]

ParameterTypical RangeEffect on ReactionTroubleshooting Tip
Pd Catalyst Loading 1 - 5 mol %Lower loading reduces cost but may slow the reaction or lead to incomplete conversion.Start at 2.5-5 mol % for screening, then reduce to 1 mol % for optimization.
Ligand:Pd Ratio 2:1 (monodentate)Crucial for catalyst stability and activity. Too little ligand can lead to Pd black.Maintain a 2:1 ratio unless using a pre-formed catalyst complex.
Temperature 110 - 140 °CHigher temperatures increase reaction rate but can also increase byproduct formation.If the reaction is slow, increase the temperature in 10 °C increments.
Solvent Toluene, DMA, DMFPolarity is a key driver for regioselectivity.Use Toluene for C-2 selectivity; use DMA for C-5 selectivity.
Base K₂CO₃, Cs₂CO₃Base strength can influence both the rate and the regioselectivity.Use K₂CO₃ as a general base. Cs₂CO₃ may improve C-2 selectivity.
Additive (for C-5) Pivalic Acid (PivOH)20 - 40 mol %Essential for the CMD mechanism to achieve C-5 arylation.

Detailed Experimental Protocol: Selective C-5 Arylation of Oxazole

This protocol is a representative example for achieving C-5 arylation and is based on established methodologies.[5] It is designed to be a self-validating system.

Materials:

  • Oxazole (2.0 equiv)

  • Aryl Bromide (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (5 mol %)

  • CataCXium A (10 mol %)

  • Potassium Carbonate (K₂CO₃), finely ground and dried (3.0 equiv)

  • Pivalic Acid (PivOH) (0.4 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMA)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂, CataCXium A, K₂CO₃, and pivalic acid under an inert atmosphere (Argon or Nitrogen).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times to ensure all oxygen is removed.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide (if solid) followed by anhydrous DMA via syringe.

  • Substrate Addition: Add the oxazole via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 110 °C and stir vigorously for 16-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture under inert conditions.

  • Workup: After completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-oxazole.

References

  • Gevorgyan, V., et al. (2007). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters. Available at: [Link]

  • Wang, L., et al. (2014). Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. Molecules. Available at: [Link]

  • Bellina, F., et al. (2022). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules. Available at: [Link]

  • Kuhl, N., et al. (2012). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Catalysts. Available at: [Link]

  • Strotman, N. A., et al. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters. Available at: [Link]

  • Catino, A. J., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Blass, B. E., et al. (2009). Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Chen, G., et al. (2011). Palladium(II)-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. Available at: [Link]

  • Rico, E., et al. (2022). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Request PDF. Available at: [Link]

  • Reddit user discussion on Palladium Black Formation. (2022). r/Chempros. Available at: [Link]

  • Rogge, T., et al. (2018). Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances. Molecules. Available at: [Link]

  • Reddy, G. S., et al. (2019). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science. Available at: [Link]

  • Daugulis, O., et al. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. Available at: [Link]

  • Dembitsky, V. M., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Molecules. Available at: [Link]

  • Senthilkumar, N., et al. (2022). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. Available at: [Link]

  • Xu, S., et al. (2022). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science. Available at: [Link]

  • Bellina, F., et al. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • Kumar, A. S., et al. (2018). A sequential one-pot tandem approach for the synthesis of 4-tosyl-5-aryloxazoles from carboxylic acids. Journal of Chemical Sciences. Available at: [Link]

  • Daugulis, O. (2009). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Chemistry - An Asian Journal. Available at: [Link]

  • Organic Chemistry Portal. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Available at: [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Available at: [Link]

  • Gulevskaya, A. V., et al. (2015). Synthesis of 2-(hetero)aryl-5-(trimethylsilylethynyl)oxazoles from (hetero)arylacrylic acids. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. Available at: [Link]

  • Ackermann, L., et al. (2010). Palladium-Catalyzed Dehydrogenative Direct Arylations of 1,2,3-Triazoles. Organic Letters. Available at: [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • Regalla, V., et al. (2021). Highly efficient synthesis of 2,4-disubstituted oxazoles through palladium/copper comediated direct arylation reaction. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Solubility of 4-(4-fluorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-SOL-4FP Status: Active Compound: 4-(4-fluorophenyl)oxazole (CAS: 620633-04-7) Classification: Lipophilic Heterocycle / Medicinal Chemistry Scaffold[1]

Executive Summary & Solubility Profile

The Issue: Users frequently report immediate precipitation of 4-(4-fluorophenyl)oxazole upon dilution into aqueous buffers (PBS, HEPES, Tris) from organic stock solutions.

The Root Cause: This compound exhibits a classic "brick dust" profile.[1]

  • High Crystal Lattice Energy: The planar oxazole-phenyl structure allows for tight pi-pi stacking in the solid state, requiring significant energy to break the crystal lattice.[1]

  • Lipophilicity (LogP ~2.5 - 3.0): The fluorophenyl group significantly increases hydrophobicity compared to the parent oxazole.[1]

  • Lack of Ionization: The oxazole nitrogen is weakly basic (pKa ~0.8).[1][2] At physiological pH (7.4), the molecule remains neutral and uncharged, providing no electrostatic repulsion to prevent aggregation.

Quick Diagnostic:

  • Is the solution cloudy immediately after dilution? -> Macroscopic Precipitation.

  • Is the solution clear but assay activity varies wildly? -> Micro-aggregation (Colloidal formation). [1]

Diagnostic & Troubleshooting FAQs

Q1: I dissolved the compound in DMSO at 10 mM, but it crashes out when I dilute to 100 µM in PBS. Why?

Answer: You have exceeded the intrinsic aqueous solubility limit .[1] While DMSO dissolves the compound by disrupting intermolecular forces, rapid dilution into water creates a supersaturated state. The water molecules form a "cage" around the hydrophobic fluorophenyl group (hydrophobic effect), driving the molecules to aggregate and precipitate to minimize surface area.

Immediate Fix:

  • Lower the final concentration: Target < 50 µM for initial screens.

  • Change the Mixing Order: Never add buffer to the DMSO stock. Always add the DMSO stock dropwise into the vortexing buffer . This prevents local regions of high concentration where precipitation nuclei form.[1]

Q2: Can I use Ethanol instead of DMSO?

Answer: Generally, no .[1] While ethanol is a common solvent, DMSO is superior for this class of compounds due to its higher dielectric constant and ability to act as a hydrogen-bond acceptor. Ethanol often leads to faster precipitation upon aqueous dilution because it is less effective at suppressing the "hydrophobic squeeze" of the water structure.

Q3: My cellular assay tolerates only 0.1% DMSO. How do I get a higher concentration of the drug?

Answer: You must switch from a co-solvent strategy to a carrier strategy . At 0.1% DMSO, you are likely limited to low micromolar concentrations (< 10 µM).[1] To achieve higher loading without solvent toxicity, use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1] This encapsulates the hydrophobic fluorophenyl tail, shielding it from the aqueous environment while keeping the compound in solution.

Solvent Compatibility & Limits

Table 1: Solvent & Carrier Compatibility Matrix

Solvent / CarrierSolubility PowerMax Assay Limit (Cellular)Max Assay Limit (Enzymatic)Recommendation
DMSO High (> 50 mM)0.1% - 0.5%1% - 5%Primary Choice. Standard for stock solutions.[1]
Ethanol Moderate< 0.1% (Toxic)< 1%Avoid. High volatility changes concentration; cytotoxic.[1]
PEG 400 Moderate0.5% - 1%5% - 10%Secondary Choice. Good for in vivo formulation.[1]
HP-β-Cyclodextrin High (Encapsulated)N/A (Inert)N/A (Inert)Gold Standard for high-concentration aqueous work.[1]
Tween 80 Moderate< 0.01%< 0.05%Use with Caution. Can lyse cells and denature enzymes.[1]

Step-by-Step Optimization Protocols

Protocol A: The "Solvent Shift" Method (Standard)

Use for rapid screening when final concentration is low (< 10 µM).

  • Prepare Stock: Dissolve 4-(4-fluorophenyl)oxazole in anhydrous DMSO to 10 mM .

    • Quality Check: Ensure the solution is perfectly clear. Sonicate if necessary.[1]

  • Intermediate Dilution (Critical Step):

    • Dilute the 10 mM stock 1:10 in pure DMSO to create a 1 mM working stock.

    • Why? Pipetting small volumes of viscous 100% DMSO leads to errors.[1]

  • Final Dilution:

    • Place your assay buffer (e.g., PBS) on a vortex mixer at medium speed.[1]

    • Slowly inject the 1 mM DMSO working stock into the center of the vortex .

    • Target: 1 µL stock into 999 µL buffer = 1 µM final (0.1% DMSO).

Protocol B: Cyclodextrin Complexation (Advanced)

Use for high concentrations (> 50 µM) or DMSO-sensitive assays.

  • Prepare Carrier Vehicle: Dissolve 20% w/v HP-β-Cyclodextrin in water or PBS.[1] Filter sterilize (0.22 µm).

  • Solid Dispersion:

    • Weigh 4-(4-fluorophenyl)oxazole solid into a glass vial.

    • Add the 20% Cyclodextrin solution.[1]

  • Equilibration:

    • Sonicate for 30 minutes at room temperature.

    • Shake (orbitally) at 200 rpm overnight (12-24 hours).

  • Clarification:

    • Centrifuge at 13,000 x g for 10 minutes to remove undissolved solid.

    • Use the supernatant.[1] The compound is now "trapped" in the CD cavity.

Troubleshooting Logic Pathways

Figure 1: Solubility Decision Tree

Follow this logic to determine the correct formulation strategy.

SolubilityDecisionTree Start Start: Compound Precipitates in Buffer CheckConc Is Final Concentration > 50 µM? Start->CheckConc CheckDMSO Is Assay DMSO Tolerant (>0.5%)? CheckConc->CheckDMSO No (Low Load) UseCD Protocol B: Use HP-β-Cyclodextrin CheckConc->UseCD Yes (High Load) CheckDMSO->UseCD No (Sensitive Cells) UseDMSO Protocol A: Standard DMSO Dilution CheckDMSO->UseDMSO Yes CheckPrecip Check for Micro-Precipitation (Dynamic Light Scattering) UseCD->CheckPrecip UseDMSO->CheckPrecip Success Proceed to Assay CheckPrecip->Success Clear Solution Fail Switch to Lipid Formulation (Liposomes/Micelles) CheckPrecip->Fail Cloudy/Variable Data

Caption: Decision matrix for selecting between solvent-based and carrier-based solubilization strategies.

Figure 2: The "Solvent Shift" Mechanism

Visualizing why mixing order matters.

MixingOrder cluster_bad Incorrect Method (Buffer -> Stock) cluster_good Correct Method (Stock -> Buffer) Step1_Bad Drop Buffer into DMSO Stock Step2_Bad Local Water Spike Step1_Bad->Step2_Bad Step3_Bad Immediate Precipitation Step2_Bad->Step3_Bad Step1_Good Drop DMSO Stock into Vortexing Buffer Step2_Good Rapid Dispersion Step1_Good->Step2_Good Step3_Good Stable Supersaturation Step2_Good->Step3_Good

Caption: Comparison of mixing dynamics. Adding buffer to stock causes local supersaturation and precipitation; adding stock to vortexing buffer ensures rapid dispersion.

References

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link

  • Brewster, M. E., & Loftsson, T. (2007).[1][3] Cyclodextrins as pharmaceutical solubilizers.[1][3][4][5] Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1] Link

  • PubChem. (n.d.).[1] 4-(4-fluorophenyl)oxazole Compound Summary. National Library of Medicine.[1] Link

  • Savjani, K. T., et al. (2012).[1] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Link

Sources

Validation & Comparative

Comparing the efficacy of 4-(4-fluorophenyl)oxazole to other known p38 MAP kinase inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4-(4-fluorophenyl)oxazole-based p38 inhibitors versus the industry-standard imidazole inhibitors (e.g., SB203580) and Type II inhibitors (e.g., BIRB 796).

Executive Summary

The 4-(4-fluorophenyl)oxazole pharmacophore represents a strategic bioisostere of the classic 4-(4-fluorophenyl)imidazole class (exemplified by SB203580 and SB202190 ). While imidazole-based inhibitors defined the early understanding of p38 mitogen-activated protein kinase (MAPK) biology, they suffer from significant off-target liabilities, particularly cytochrome P450 (CYP) inhibition.

This guide evaluates the oxazole scaffold's performance, highlighting its utility in improving metabolic stability and selectivity profiles while maintaining ATP-competitive inhibition. We compare it directly against the imidazole standards and the Type II inhibitor BIRB 796 (Doramapimod) .

Chemical Biology & Mechanism of Action

To understand the efficacy differences, one must analyze the binding thermodynamics within the p38


 ATP-binding pocket.
The Scaffold Switch (Imidazole vs. Oxazole)

The "SB" series (e.g., SB203580) relies on a central imidazole ring. The N-H of the imidazole forms a critical hydrogen bond with the side chain of the "gatekeeper" residue, Thr106 .

  • Imidazole (SB203580): High affinity due to H-bond donor capability; however, the imidazole nitrogen often coordinates with the heme iron of CYP enzymes, causing liver toxicity.

  • Oxazole (Bioisostere): Replacing the imidazole with an oxazole removes the N-H donor. This often reduces intrinsic affinity for p38

    
     slightly (due to loss of the H-bond) but significantly reduces CYP inhibition, offering a superior ADMET profile.
    
Binding Mode Visualization

The following diagram illustrates the differential signaling and binding logic.

p38_Binding_Mechanism p38 p38α MAPK (Target) ATP_Pocket ATP Binding Pocket (Hinge Region) p38->ATP_Pocket Contains Thr106 Thr106 (Gatekeeper Residue) ATP_Pocket->Thr106 Key Interaction Site SB203580 SB203580 (Imidazole Scaffold) SB203580->ATP_Pocket Binds (Type I) SB203580->Thr106 Strong H-Bond (N-H donor) CYP CYP450 Enzymes (Liver Toxicity) SB203580->CYP Inhibits (Heme Coordination) Oxazole 4-(4-F-Phenyl)oxazole (Oxazole Scaffold) Oxazole->ATP_Pocket Binds (Type I) Oxazole->Thr106 Weak/No H-Bond (Loss of Donor) Oxazole->CYP Reduced Interaction

Figure 1: Mechanistic comparison of Imidazole vs. Oxazole binding modes. Note the trade-off between Thr106 affinity and CYP liability.

Comparative Efficacy Data

The following data synthesizes performance metrics from standardized kinase assays. The "Oxazole Analog" refers to the direct structural analog of SB203580 where the imidazole is replaced by oxazole (often cited in SAR studies such as Laufer et al. or Boehm et al.).

Table 1: In Vitro Kinase Inhibition & Selectivity
FeatureSB203580 (Imidazole)Oxazole Analog (4-F-Ph)BIRB 796 (Doramapimod)
Scaffold Class Pyridinyl ImidazolePyridinyl OxazoleDiaryl Urea
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)Type II (Allosteric/DFG-out)
p38

IC50
48 nM150 - 300 nM38 nM
p38

IC50
~50 nM~500 nM65 nM
JNK / ERK Activity Inactive (>10

M)
Inactive (>10

M)
Weak Activity
CYP3A4 Inhibition High (Potent Inhibitor) Low / Negligible Low
Cellular TNF-

(IC50)
~600 nM~1.2

M
~18 nM

Key Insight: The oxazole analog is generally 3-5x less potent than the imidazole parent (SB203580) in pure enzymatic assays due to the loss of the Thr106 hydrogen bond. However, it retains high selectivity and eliminates the "heme-ligation" problem responsible for the toxicity of imidazole drugs [1].

Experimental Protocols

To validate these efficacy profiles in your own laboratory, follow these self-validating protocols.

In Vitro Kinase Assay (FRET-based)

Objective: Determine IC50 values for p38


 inhibition.
Method:  LanthaScreen™ Eu Kinase Binding Assay.
  • Reagent Prep: Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Dilution: Prepare a 3-fold serial dilution of the Oxazole compound and SB203580 (Control) in DMSO. Final DMSO concentration in assay should be <1%.

  • Reaction Assembly:

    • Add 5

      
      L of inhibitor.
      
    • Add 5

      
      L of Kinase/Antibody mixture (5 nM p38
      
      
      
      , 2 nM Eu-anti-GST antibody).
    • Add 5

      
      L of Tracer (Alexa Fluor® 647-labeled ATP competitive tracer).
      
  • Incubation: Incubate at Room Temperature (20-25°C) for 60 minutes in the dark.

  • Detection: Read Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Excitation: 340 nm; Emission: 665 nm & 615 nm).

  • Validation: Calculate the Emission Ratio (665/615). Plot vs. log[Inhibitor]. The Z'-factor must be >0.5 for the assay to be valid.

Cellular Efficacy: LPS-Induced TNF- Production

Objective: Assess the compound's ability to permeate cells and block inflammatory signaling.

  • Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) or THP-1 monocytes.

  • Seeding: Plate 100,000 cells/well in 96-well plates using RPMI-1640 + 10% FBS.

  • Pre-treatment: Treat cells with the Oxazole inhibitor (0.01 - 10

    
    M) for 1 hour. Include SB203580 (1 
    
    
    
    M) as a positive control.
  • Stimulation: Add Lipopolysaccharide (LPS) at 1

    
    g/mL final concentration. Incubate for 4 hours at 37°C.
    
  • Harvest: Centrifuge plate (1000 rpm, 5 min) and collect supernatant.

  • Quantification: Measure TNF-

    
     via ELISA.
    
    • Success Metric: SB203580 should inhibit TNF-

      
       by >90% at 1 
      
      
      
      M. The Oxazole analog should show dose-dependent inhibition.

Signaling Pathway Context

Understanding where these inhibitors act within the cascade is crucial for interpreting downstream data.

MAPK_Pathway Stimulus Stress / Cytokines (LPS, TNF-α, UV) MAP3K MAP3K (TAK1, ASK1) Stimulus->MAP3K Activates MKK MKK3 / MKK6 MAP3K->MKK Phosphorylates p38 p38 MAPK (Target) MKK->p38 Phosphorylates (Thr-Gly-Tyr) Substrates Downstream Substrates (MK2, ATF2, HSP27) p38->Substrates Phosphorylates Response Inflammation (TNF-α, IL-1β) Substrates->Response Induces Inhibitor 4-(4-F-Phenyl)oxazole (Inhibitor) Inhibitor->p38 Blocks ATP Binding

Figure 2: The p38 MAPK signaling cascade. The oxazole inhibitor acts at the p38 node, preventing phosphorylation of downstream substrates like MK2.

Conclusion

While 4-(4-fluorophenyl)oxazole derivatives may exhibit slightly lower in vitro potency compared to their imidazole counterparts (SB203580), they offer a superior selectivity profile regarding CYP450 inhibition. For research requiring metabolic stability or in vivo dosing where liver toxicity is a concern, the oxazole scaffold is the preferred tool. For pure enzymatic characterization where maximum potency is required, the imidazole scaffold remains the benchmark.

References

  • Laufer, S. A., et al. (2002). "Introduction of the oxazole and thiazole scaffold into the p38 MAP kinase inhibitor class." Journal of Medicinal Chemistry.

  • Boehm, J. C., & Adams, J. L. (2000). "Pharmacophore problems and solutions in the discovery of p38 MAP kinase inhibitors." Expert Opinion on Therapeutic Patents.

  • Regan, J., et al. (2002).

    
     MAP Kinase Inhibitor Class." Journal of Medicinal Chemistry. 
    
  • Tocris Bioscience. "SB 203580 Product Information." Tocris.

A Comparative Benchmarking Study of Synthetic Routes to 4-(4-fluorophenyl)oxazole for Enhanced Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release: A Senior Application Scientist's Guide to the Efficient Synthesis of a Key Pharmaceutical Building Block.

In the landscape of modern drug discovery and development, the synthesis of heterocyclic compounds is of paramount importance. Among these, oxazole derivatives are a cornerstone, frequently appearing in a wide array of pharmacologically active molecules. The compound 4-(4-fluorophenyl)oxazole, in particular, serves as a crucial intermediate in the synthesis of various therapeutic agents. The efficiency of its production is therefore a critical factor in the overall cost-effectiveness and sustainability of a drug development pipeline. This guide provides an in-depth, objective comparison of two prominent synthetic routes to 4-(4-fluorophenyl)oxazole: the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. By presenting detailed experimental protocols and comparative data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to select the most efficient method for their specific needs.

Introduction to 4-(4-fluorophenyl)oxazole and its Synthetic Challenges

The 4-(4-fluorophenyl)oxazole moiety is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in various biological interactions. The fluorine atom, in particular, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Consequently, the development of efficient and scalable synthetic routes to this key intermediate is a continuous area of research. The primary challenges lie in achieving high yields, ensuring high purity, minimizing reaction times, and utilizing cost-effective and environmentally benign reagents and conditions.

This guide will dissect two classical and widely adopted methods for oxazole synthesis, tailored to the specific preparation of 4-(4-fluorophenyl)oxazole, providing a head-to-head comparison of their efficiencies.

Route 1: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a venerable and reliable method for the formation of oxazoles, first described in the early 20th century.[1] The core of this reaction is the intramolecular cyclodehydration of a 2-acylamino-ketone.[1] For the synthesis of 4-(4-fluorophenyl)oxazole, the required precursor is N-(2-(4-fluorophenyl)-2-oxoethyl)formamide. This intermediate can be prepared from 2-amino-1-(4-fluorophenyl)ethanone hydrochloride and formamide.

Mechanistic Rationale

The mechanism of the Robinson-Gabriel synthesis involves the activation of the ketone carbonyl group by a dehydrating agent, followed by an intramolecular nucleophilic attack from the amide oxygen. The resulting intermediate then undergoes dehydration to yield the aromatic oxazole ring. The choice of the cyclodehydrating agent is critical and can significantly influence the reaction's efficiency. Common reagents include strong acids like sulfuric acid or phosphorus oxychloride.[1]

Experimental Protocol: Adapted for 4-(4-fluorophenyl)oxazole

Step 1: Synthesis of the 2-Acylamino-ketone Precursor

The precursor, N-(2-(4-fluorophenyl)-2-oxoethyl)formamide, can be synthesized from 2-amino-1-(4-fluorophenyl)ethanone hydrochloride.

  • Materials: 2-amino-1-(4-fluorophenyl)ethanone hydrochloride, Formamide.

  • Procedure:

    • A mixture of 2-amino-1-(4-fluorophenyl)ethanone hydrochloride (1 equivalent) and formamide (10 equivalents) is heated at 140-150°C for 4-6 hours.

    • The reaction mixture is cooled to room temperature and poured into ice-water.

    • The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield N-(2-(4-fluorophenyl)-2-oxoethyl)formamide.

Step 2: Cyclodehydration to 4-(4-fluorophenyl)oxazole

  • Materials: N-(2-(4-fluorophenyl)-2-oxoethyl)formamide, Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF).

  • Procedure:

    • To a solution of N-(2-(4-fluorophenyl)-2-oxoethyl)formamide (1 equivalent) in dimethylformamide (DMF), phosphorus oxychloride (1.2 equivalents) is added dropwise at 0°C.

    • The reaction mixture is then heated at 90°C for 30 minutes.[1]

    • After cooling, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

    • The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford 4-(4-fluorophenyl)oxazole.

Robinson_Gabriel cluster_precursor Precursor Synthesis cluster_cyclization Robinson-Gabriel Cyclization 2-amino-1-(4-fluorophenyl)ethanone 2-Amino-1-(4-fluorophenyl)ethanone HCl N-(2-(4-fluorophenyl)-2-oxoethyl)formamide N-(2-(4-fluorophenyl)-2-oxoethyl)formamide 2-amino-1-(4-fluorophenyl)ethanone->N-(2-(4-fluorophenyl)-2-oxoethyl)formamide Formamide, 140-150°C 4-(4-fluorophenyl)oxazole 4-(4-fluorophenyl)oxazole N-(2-(4-fluorophenyl)-2-oxoethyl)formamide->4-(4-fluorophenyl)oxazole POCl3, DMF, 90°C

Caption: Robinson-Gabriel Synthesis Workflow.

Route 2: The Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a highly versatile and widely used method for constructing the oxazole ring.[2] It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[2][3] This approach offers a more convergent and often higher-yielding alternative to the Robinson-Gabriel synthesis for certain substrates. For the synthesis of 4-(4-fluorophenyl)oxazole, the key starting materials are 4-fluorobenzaldehyde and TosMIC.

Mechanistic Rationale

The reaction is initiated by the deprotonation of TosMIC by a base to form a nucleophilic anion. This anion then attacks the carbonyl carbon of the aldehyde. The resulting adduct undergoes an intramolecular cyclization to form an oxazoline intermediate. Subsequent elimination of p-toluenesulfinic acid, driven by the formation of the aromatic oxazole ring, yields the final product.[4] The choice of base and solvent can be optimized to maximize the yield and minimize side reactions. Potassium carbonate in methanol is a commonly used and effective system.

Experimental Protocol: Adapted for 4-(4-fluorophenyl)oxazole
  • Materials: 4-Fluorobenzaldehyde, Tosylmethyl isocyanide (TosMIC), Potassium carbonate (K₂CO₃), Methanol.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluorobenzaldehyde (1.0 mmol), TosMIC (1.1 mmol), and potassium carbonate (2.0 mmol).[2]

    • Add methanol (10 mL) to the flask.[2]

    • Heat the reaction mixture to reflux (approximately 65°C) and stir for 4-5 hours.[2]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[2]

    • To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).[2]

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[2]

    • Filter and concentrate the organic layer under reduced pressure.[2]

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford pure 4-(4-fluorophenyl)oxazole.[2]

Van_Leusen 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Reaction K2CO3, Methanol, Reflux (65°C) 4-Fluorobenzaldehyde->Reaction TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->Reaction 4-(4-fluorophenyl)oxazole 4-(4-fluorophenyl)oxazole Reaction->4-(4-fluorophenyl)oxazole

Caption: Van Leusen Oxazole Synthesis Workflow.

Comparative Analysis of Efficiency

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route, based on typical literature-reported values for analogous transformations.

ParameterRobinson-Gabriel SynthesisVan Leusen Synthesis
Starting Materials 2-Amino-1-(4-fluorophenyl)ethanone HCl, Formamide, POCl₃, DMF4-Fluorobenzaldehyde, TosMIC, K₂CO₃, Methanol
Number of Steps 2 (Precursor synthesis + Cyclization)1 (One-pot reaction)
Typical Yield 45-74% (overall)[5]70-90%[6]
Reaction Time 4-6 hours (precursor) + 0.5 hours (cyclization)4-5 hours
Reaction Temperature 140-150°C (precursor), 90°C (cyclization)~65°C (Refluxing Methanol)
Reagent Cost & Hazard POCl₃ is corrosive and moisture-sensitive. Formamide is a teratogen.TosMIC is relatively expensive but less hazardous than POCl₃.
Scalability Can be challenging due to high temperatures and handling of POCl₃.Generally more amenable to scale-up due to milder conditions.
Purification Column chromatography often required.Column chromatography typically required.

Discussion and Field-Proven Insights

Robinson-Gabriel Synthesis: This classical route, while well-established, presents several operational challenges that can impact its overall efficiency. The two-step nature of the process, starting with the synthesis of the 2-acylamino-ketone precursor, adds to the overall reaction time and potential for material loss between steps. The high temperatures required for the formylation step and the use of phosphorus oxychloride for cyclization necessitate careful handling and specialized equipment, which can be a limiting factor for scalability. While yields can be moderate to good, they are often not as high as those achieved with the Van Leusen method.[5] The primary advantage of the Robinson-Gabriel synthesis lies in its long history and the wide availability of starting materials.

Van Leusen Synthesis: In contrast, the Van Leusen synthesis offers a more streamlined and efficient one-pot approach to 4-(4-fluorophenyl)oxazole. The reaction proceeds under significantly milder conditions, utilizing a refluxing methanol system, which is more energy-efficient and easier to manage on a larger scale. The reported yields for the Van Leusen synthesis of 4-aryloxazoles are consistently high, often in the 70-90% range.[6] The main drawback of this method is the cost of tosylmethyl isocyanide (TosMIC). However, for the synthesis of high-value pharmaceutical intermediates, the improved yield, shorter overall process time, and milder conditions can often justify the higher reagent cost. The operational simplicity and high efficiency make the Van Leusen synthesis a highly attractive option for the production of 4-(4-fluorophenyl)oxazole in a research and drug development setting.

Conclusion and Recommendations

Based on this comparative analysis, the Van Leusen oxazole synthesis is the recommended route for the efficient preparation of 4-(4-fluorophenyl)oxazole . Its one-pot nature, milder reaction conditions, and consistently higher yields outweigh the higher cost of the TosMIC reagent, particularly when considering the overall process efficiency and scalability. The Robinson-Gabriel synthesis remains a viable alternative, especially when cost of raw materials is the primary driver and the necessary equipment for handling hazardous reagents at high temperatures is readily available.

Ultimately, the choice of synthetic route will depend on the specific priorities of the research or development team, including factors such as batch size, available equipment, budget, and timeline. However, for researchers seeking a robust, high-yielding, and operationally simple method, the Van Leusen synthesis presents a clear advantage in the efficient production of the valuable building block, 4-(4-fluorophenyl)oxazole.

References

  • Robinson–Gabriel synthesis. In Wikipedia. Retrieved from [Link]

  • Robinson-Gabriel Synthesis. In ideXlab. Retrieved from [Link]

  • Scheme.3. The Robinson-Gabriel synthesis for oxazole. In ResearchGate. Retrieved from [Link]

  • Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. In MDPI. Retrieved from [Link]

  • Robinson–Gabriel synthesis. In ResearchGate. Retrieved from [Link]

  • Van Leusen reaction. In Wikipedia. Retrieved from [Link]

  • Robinson–Gabriel oxazole synthesis. In ResearchGate. Retrieved from [Link]

  • Van Leusen reaction. In Grokipedia. Retrieved from [Link]

  • Van Leusen Oxazole Synthesis. In Organic Chemistry Portal. Retrieved from [Link]

  • Van Leusen Reaction. In Organic Chemistry Portal. Retrieved from [Link]

  • Robinson-Gabriel synthesis of oxazoles. In YouTube. Retrieved from [Link]

  • 5-Iii) Sem 4. In Scribd. Retrieved from [Link]

  • The Gabriel Synthesis. In Master Organic Chemistry. Retrieved from [Link]

  • 26.4: Synthesis of Amino Acids. In Chemistry LibreTexts. Retrieved from [Link]

  • Robinson–Gabriel synthesis. In Semantic Scholar. Retrieved from [Link]

Sources

Comparative Guide: Metabolic Stability Assessment of 4-(4-Fluorophenyl)oxazole in Liver Microsomes

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous comparative assessment framework for evaluating the metabolic stability of 4-(4-fluorophenyl)oxazole , a representative scaffold in medicinal chemistry often used to demonstrate the "fluorine effect" in blocking metabolic soft spots.

Executive Summary & Scientific Rationale

Objective: To quantify the metabolic stability enhancement provided by para-fluorination of the phenyl ring in 4-phenyloxazole derivatives using liver microsomes (LM).

The Core Challenge: Unsubstituted phenyl rings are prone to rapid oxidative clearance via Cytochrome P450 (CYP)-mediated para-hydroxylation. This guide focuses on assessing 4-(4-fluorophenyl)oxazole (Compound A) against its non-fluorinated analog, 4-phenyloxazole (Compound B), and a scaffold-hop analog, 4-(4-fluorophenyl)isoxazole (Compound C).

Mechanistic Hypothesis:

  • The Fluorine Effect: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol) and sterically similar to hydrogen. Substitution at the para-position blocks the primary site of CYP-mediated oxidation (metabolic soft spot), reducing intrinsic clearance (

    
    ).
    
  • Heterocycle Stability: The 1,3-oxazole ring is generally more metabolically stable than the isoxazole ring, which is prone to reductive N-O bond cleavage.

Experimental Design: Microsomal Stability Assay

This protocol uses a self-validating design with internal high/low clearance controls to ensure data integrity.

Materials & Reagents
  • Test System: Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P dehydrogenase).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Propranolol).

  • Test Compounds:

    • Analyte: 4-(4-fluorophenyl)oxazole (1 µM final conc).

    • Comparator: 4-phenyloxazole (1 µM).

    • High Clearance Control: Verapamil or Testosterone.

    • Low Clearance Control: Warfarin or Diazepam.

Workflow Protocol
  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Spike with test compound (1 µM, <0.1% DMSO). Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to initiate metabolism (

    
    ).
    
  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold ACN (with Internal Standard) to stop reaction and precipitate proteins.

  • Processing: Centrifuge at 4,000 rpm for 20 min. Collect supernatant for LC-MS/MS analysis.

Analytical Validation (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm).

  • Mobile Phase: Gradient elution with Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: MRM mode. Monitor parent ion

    
    .
    
    • Note: 4-(4-fluorophenyl)oxazole parent mass

      
       163.15 Da.
      
    • Metabolite Scan: Monitor for +16 Da (Hydroxylation) and +34 Da (Dihydrodiol) peaks to confirm metabolic pathway.

Data Analysis & Comparative Metrics

Calculation of Intrinsic Clearance ( )

Plot


 vs. Time.[1] The slope 

is the elimination rate constant.




Comparative Performance Table

Representative data illustrating the expected stability hierarchy based on structure-activity relationships (SAR).

Compound ClassStructureExpected

(Human LM)
Expected

Primary Metabolic Liability
Target Analyte 4-(4-fluorophenyl)oxazole > 60 min Low (< 15) Stable. Minor oxidation at oxazole ring or ortho-phenyl position.
Direct Analog 4-phenyloxazole15 - 30 minHigh (> 50)Rapid. Para-hydroxylation of the phenyl ring.
Scaffold Hop 4-(4-fluorophenyl)isoxazole30 - 45 minModerateModerate. Reductive ring opening (N-O cleavage) despite F-block.
High Control Verapamil< 15 minVery HighN-dealkylation (Standard Benchmark).

Visualizing the Mechanism

The following diagrams illustrate the "Fluorine Block" mechanism and the experimental workflow.

Metabolic Pathway Comparison

MetabolicPathway Start_H 4-Phenyloxazole (Unsubstituted) CYP CYP450 (Oxidation) Start_H->CYP High Affinity Start_F 4-(4-Fluorophenyl)oxazole (Target) Start_F->CYP Steric/Electronic Resistance Metab_H 4-(4-Hydroxyphenyl)oxazole (Major Metabolite) CYP->Metab_H Rapid hydroxylation at para-position Metab_F Metabolically Stable (No Para-Oxidation) CYP->Metab_F Blocked by Fluorine RingOpen Ring Scission (Minor Pathway) CYP->RingOpen Slow

Caption: Comparison of metabolic fates. The 4-fluoro substituent effectively blocks the rapid para-hydroxylation pathway observed in the non-fluorinated analog.

Assay Workflow Logic

AssayWorkflow Step1 1. Incubation Setup (Microsomes + Compound) Step2 2. Initiation (Add NADPH) Step1->Step2 Step3 3. Kinetic Sampling (0, 5, 15, 30, 45, 60 min) Step2->Step3 Step4 4. Quench & Precipitate (Add ACN + Internal Std) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify Parent Depletion) Step4->Step5 Step6 6. Data Calculation (CLint & t1/2) Step5->Step6 Control Quality Control Check: Is Verapamil t1/2 < 15min? Step6->Control

Caption: Step-by-step workflow for the microsomal stability assay, including the critical QC checkpoint using a high-clearance reference.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[2][3] Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link

  • Wernevik, J., et al. (2020). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Link

  • Dalvie, D., et al. (2002). Metabolism of the 1,3,4-oxadiazole ring: Evidence for a novel ring opening. Chemical Research in Toxicology. Link

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A Medicinal Chemist's Guide to Bioisosteric Replacement: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparison for Drug Design Professionals

In the landscape of modern drug discovery, the strategic use of bioisosteres—substituents or groups with similar physical or chemical properties that impart comparable biological effects—is a cornerstone of lead optimization. Among the most versatile heterocyclic scaffolds, oxadiazoles are frequently employed to replace metabolically labile ester and amide functionalities.[1][2][3] However, not all oxadiazole isomers are created equal.[4][5] The choice between the 1,2,4- and 1,3,4-isomers can profoundly impact a drug candidate's physicochemical properties, metabolic stability, and target engagement. This guide provides a detailed, evidence-based comparison to inform rational drug design decisions.

Physicochemical and Electronic Properties: A Tale of Two Isomers

The arrangement of nitrogen and oxygen atoms within the five-membered ring dictates the electronic character and, consequently, the physical properties of the two isomers. These differences are not trivial and have significant implications for a molecule's behavior in a biological system.

The 1,3,4-oxadiazole is generally considered the more thermodynamically stable and aromatic of the two.[1][6] Calculations of Gibbs free energy show the 1,3,4-isomer to be the most stable among all four possible oxadiazole analogues.[1] This increased aromaticity and symmetry contribute to its distinct chemical reactivity; it is less electrophilic and favors substitution reactions over the addition reactions often seen with the 1,2,4-isomer.[7] In contrast, UV spectral data suggest that 1,2,4-oxadiazoles behave more like conjugated dienes, exhibiting lower aromaticity.[1][7]

This fundamental electronic difference influences several key drug-like properties:

  • Polarity and Hydrogen Bonding: It has been reported that the bioisosteric replacement of a 1,2,4-oxadiazole with a 1,3,4-oxadiazole can lead to higher polarity.[8][9] The arrangement of heteroatoms affects the dipole moment and the strength of hydrogen bond acceptors.[4][5] These properties are critical for solubility, cell permeability, and interaction with biological targets.

  • Reactivity: The less aromatic 1,2,4-oxadiazole is more susceptible to nucleophilic attack compared to the more electron-rich and stable 1,3,4-oxadiazole.[7] This can influence the metabolic fate of the molecule and its potential for off-target covalent interactions.

Property1,2,4-Oxadiazole1,3,4-OxadiazoleRationale & Implication
Relative Stability Less StableMore Stable[1]1,3,4-isomer has lower Gibbs free energy, suggesting greater inherent stability.
Aromaticity Lower (more diene-like)[1][7]Higher[1][7]Affects chemical reactivity, electronic distribution, and potential for π-stacking interactions.
Polarity Generally LowerGenerally Higher[8][9]Influences solubility, permeability, and potential for hERG channel interactions.
Reactivity More electrophilic; susceptible to nucleophilic addition[7]Less electrophilic; favors substitution[7]Impacts metabolic stability and potential for covalent modification of biomolecules.
H-Bonding Acts as a hydrogen bond acceptor.Acts as a hydrogen bond acceptor.[10]Both can engage in crucial interactions with protein targets.
Metabolic Stability: A Key Differentiator

A primary motivation for using oxadiazoles as bioisosteres for esters and amides is to enhance metabolic stability.[1] Hydrolytic enzymes that readily cleave ester and amide bonds are generally unable to degrade the robust oxadiazole ring. However, subtle differences between the isomers can lead to different metabolic outcomes.

Several studies suggest that the 1,3,4-oxadiazole ring confers superior metabolic stability compared to its 1,2,4-counterpart.[8][9] This is attributed to the greater aromaticity and reduced electrophilicity of the 1,3,4-isomer, making it less susceptible to enzymatic degradation, particularly by human liver microsomes.[8][9] The 1,2,4-isomer, with its weaker N-O bond and higher reactivity, can be more prone to ring-opening metabolism.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a standard procedure to compare the metabolic stability of compounds containing 1,2,4- vs. 1,3,4-oxadiazole cores.

Objective: To determine the rate of disappearance of a test compound in the presence of human liver microsomes (HLM) and NADPH.

Materials:

  • Test compounds (1,2,4- and 1,3,4-oxadiazole analogues)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., Corning Gentest™)

  • Control compounds (e.g., Verapamil - high clearance; Propranolol - low clearance)

  • Acetonitrile with internal standard (e.g., Tolbutamide) for quenching

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Thaw HLM on ice. Dilute to a final concentration of 1.0 mg/mL in phosphate buffer.

    • Prepare a 1 mM stock solution of each test and control compound in DMSO.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm a 96-well plate at 37°C for 10 minutes.

    • In duplicate, add the HLM solution to the wells.

    • Add the test compound to achieve a final concentration of 1 µM. Pre-incubate for 5 minutes at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Analysis:

    • Seal the plate, vortex, and centrifuge at 3000 rpm for 15 minutes to pellet the protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the disappearance of the parent compound over time relative to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare HLM (1 mg/mL) E Add HLM + Compound A->E B Prepare Test Compounds (1 µM final) B->E C Prepare NADPH System D Pre-warm Plate F Initiate with NADPH E->F Pre-incubate 5 min G Quench at Time Points (0, 5, 15, 30, 60 min) F->G H Centrifuge & Collect Supernatant G->H Quench with ACN + IS I LC-MS/MS Analysis H->I J Calculate t½ I->J G Amidoxime Amidoxime Intermediate O-Acylamidoxime Intermediate Amidoxime->Intermediate AcylChloride Acyl Chloride or Carboxylic Acid AcylChloride->Intermediate + Coupling Agent Product 1,2,4-Oxadiazole Intermediate->Product Cyclodehydration (Heat or Base)

Caption: General synthesis of 1,2,4-oxadiazoles.

Synthesis of 1,3,4-Oxadiazoles: The most common route to 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines. [6]These intermediates are typically prepared by reacting a hydrazide with a carboxylic acid or acyl chloride. A wide range of dehydrating agents, such as POCl₃, P₂O₅, or concentrated H₂SO₄, can then be used to effect the ring closure. [6][11]

G Hydrazide Hydrazide Intermediate N,N'-Diacylhydrazine Intermediate Hydrazide->Intermediate CarboxylicAcid Carboxylic Acid CarboxylicAcid->Intermediate + Coupling Agent Product 1,3,4-Oxadiazole Intermediate->Product Cyclodehydration (e.g., POCl₃)

Caption: General synthesis of 1,3,4-oxadiazoles.

Case Study: Impact on Biological Activity

The true test of a bioisosteric replacement is its effect on biological activity and pharmacokinetic profile. While the goal is often to maintain or improve potency while enhancing ADME properties, the switch between oxadiazole isomers can lead to unexpected outcomes.

In a study on cannabinoid receptor 2 (CB₂) ligands, researchers performed a direct bioisosteric replacement of a central 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole ring. [8]The hypothesis was that the 1,3,4-oxadiazole analogues would possess improved physicochemical and pharmacokinetic properties, such as higher polarity and better metabolic stability. [8][9] Experimental Results:

Compound SeriesCore HeterocycleCB₂ Affinity (Kᵢ)Change in Affinity
1a 1,2,4-Oxadiazole2.5 nM-
9a 1,3,4-Oxadiazole25 nM10-fold decrease
1b 1,2,4-Oxadiazole0.4 nM-
9b 1,3,4-Oxadiazole20 nM50-fold decrease

Data adapted from I. M. D. R. A. P. Bioisosteric replacement of central 1,2,4-oxadiazole ring... MedChemComm, 2017. [8] Analysis and Causality: The results showed a significant (10- to 50-fold) reduction in CB₂ receptor affinity for the 1,3,4-oxadiazole derivatives compared to their 1,2,4-oxadiazole counterparts. [8]This suggests that while the 1,3,4-isomer may offer ADME advantages, the specific geometry and electronic distribution of the 1,2,4-oxadiazole ring were more favorable for optimal binding to the CB₂ receptor in this particular scaffold. The precise orientation of the hydrogen bond acceptors and the overall shape of the molecule are critical for ligand-receptor interactions, and the isomeric swap altered this crucial pharmacophore. [4]Despite the drop in affinity, the 1,3,4-oxadiazole derivative 9a still retained high affinity (Kᵢ = 25 nM) and excellent selectivity over the CB₁ receptor, making it a potentially viable, albeit less potent, candidate. [8]

Conclusion and Strategic Recommendations

The choice between a 1,2,4- and 1,3,4-oxadiazole bioisostere is a nuanced decision that requires careful consideration of the project's goals. There is no universally "better" isomer; the optimal choice is context-dependent.

  • Choose 1,3,4-Oxadiazole when:

    • The primary goal is to maximize metabolic stability and reduce clearance. [8][9] * An increase in polarity is desired to improve solubility or mitigate issues like hERG binding. [8][9] * The core pharmacophore can tolerate subtle changes in geometry and electronics without a critical loss of affinity.

  • Choose 1,2,4-Oxadiazole when:

    • Maintaining potency is the absolute priority, and SAR indicates its specific geometry is crucial for target binding.

    • The metabolic liability is located elsewhere in the molecule, and the stability of the bioisostere is less of a concern.

    • It is the only isomer found in a natural product scaffold being optimized, suggesting a potential evolutionary preference for its structure. [3] Final Recommendation: When exploring an ester or amide bioisosteric replacement, it is highly advisable to synthesize and test both 1,2,4- and 1,3,4-oxadiazole analogues in parallel. This empirical approach provides the most reliable data, allowing for a direct comparison of potency, selectivity, and ADME properties, ultimately leading to a more informed and successful drug design strategy.

References

  • de Cássia da Silveira e Sá, R., et al. 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Molecules. [Link]

  • I. M. D. R. A. P., et al. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. MedChemComm. [Link]

  • I. M. D. R. A. P., et al. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by... RSC Publishing. [Link]

  • de Oliveira, R. S., et al. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. [Link]

  • Gondru, R., et al. Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central. [Link]

  • A, A., et al. A Critical Examination Of Synthetic Approaches And Pharmacological Profiles Of 1,2,4-Oxadiazole Derivatives. Journal of Pharmaceutical Negative Results. [Link]

  • Verma, S., et al. Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. ResearchGate. [Link]

  • Jarząb, A., et al. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. [Link]

  • Li, J., et al. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online. [Link]

  • Jarząb, A., et al. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MOST Wiedzy. [Link]

  • Gierczyk, B., et al. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

  • A, A., et al. Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology. [Link]

  • Kumar, A., et al. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. [Link]

  • Sharma, R., et al. Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry. [Link]

  • Jarząb, A., et al. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]

  • Goldberg, K., et al. Oxadiazole isomers: All bioisosteres are not created equal. ResearchGate. [Link]

  • El-Sayed, W. M., et al. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PMC - NIH. [Link]

  • Goldberg, K., et al. Oxadiazole isomers: all bioisosteres are not created equal. University of Manchester Research Explorer. [Link]

  • Bakal, E. A., et al. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC - NIH. [Link]

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Safety Operating Guide

A Senior Scientist's Guide to Personal Protective Equipment for Handling 4-(4-Fluorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 4-(4-Fluorophenyl)oxazole (CAS No. 620633-04-7). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our objective is to build a foundation of trust by delivering scientifically grounded, field-proven guidance that ensures both personal safety and experimental integrity.

Hazard Profile Analysis: Understanding the "Why" Behind the "What"

4-(4-Fluorophenyl)oxazole is a heterocyclic compound whose hazard profile necessitates a structured approach to safety. A thorough understanding of its specific risks is the foundation for selecting appropriate Personal Protective Equipment (PPE). The compound is classified with several key hazard statements that dictate our handling procedures.[1][2][3][4]

Hazard StatementGHS PictogramClassificationPractical Implication in the Lab
H302 GHS07Harmful if swallowedAccidental ingestion can lead to acute toxicity. Strict prohibition of eating, drinking, or smoking in the lab is critical.[1][2][3][4]
H315 GHS07Causes skin irritationDirect contact with the solid or solutions can cause dermatitis, redness, or inflammation.[1][2][4]
H319 GHS07Causes serious eye irritationParticulate matter or splashes pose a significant risk, potentially leading to serious, painful eye damage.[1][2][4]
H335 GHS07May cause respiratory irritationInhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][2][4]

Source: Synthesized from Safety Data Sheets.[1][3][4]

This risk profile, indicated by the "Warning" signal word, demands that we treat this compound with respect and engineer our work environment to minimize all potential routes of exposure.[1][3][4]

The Core Protective Ensemble: A System for Total Coverage

Based on the identified hazards, a multi-layered PPE strategy is required. Each component is chosen to neutralize a specific threat, creating a comprehensive safety system. The precautionary statement P280, "Wear protective gloves/protective clothing and eye/face protection," serves as our minimum standard.[1]

Protection TypeRecommended Equipment & SpecificationsRationale and Causality
Eye & Face Protection Chemical splash goggles conforming to ANSI Z87.1 or EU EN166 standards. A face shield should be worn over goggles during splash-potential procedures (e.g., bulk transfers, solution preparation).[2][5]Directly counters the H319 (Serious Eye Irritation) hazard. Standard safety glasses are insufficient as they do not protect against dust and splashes from all angles.[2][6]
Skin & Body Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). Powder-free gloves are mandatory to prevent aerosolization of hazardous material.[7] A flame-resistant lab coat, fully buttoned with tight-fitting cuffs, is required.[2]Addresses the H315 (Skin Irritation) hazard. Double-gloving is recommended for extended handling.[8] The lab coat prevents contamination of personal clothing.
Respiratory Protection All handling of solid 4-(4-Fluorophenyl)oxazole must be conducted within a certified chemical fume hood to mitigate dust inhalation.[9]This is an engineering control that directly addresses the H335 (Respiratory Irritation) hazard by capturing particulates at the source.[1]

Procedural Blueprint: A Step-by-Step Safe Handling Workflow

Adherence to a strict, repeatable workflow is crucial for minimizing risk. This process transforms safety from a checklist into a systematic practice.

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_area Verify Fume Hood Operation gather_ppe Assemble & Inspect PPE locate_safety Locate Eyewash/Shower don_ppe Don PPE (Correct Sequence) locate_safety->don_ppe Proceed to Handling handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem prep_solution Prepare Solutions handle_chem->prep_solution decontaminate Decontaminate Work Area prep_solution->decontaminate Work Complete doff_ppe Doff PPE (Correct Sequence) decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate Segregate Waste wash_hands->segregate Final Steps dispose Dispose via Licensed Carrier segregate->dispose

Caption: Workflow for Safe Handling of 4-(4-Fluorophenyl)oxazole.

Experimental Protocols

A. PPE Donning Protocol (Step-by-Step)

  • Lab Coat: Don a clean, appropriately sized lab coat and fasten it completely.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Goggles/Face Shield: Put on chemical splash goggles. Add a face shield if required.

  • Outer Gloves: Put on the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[7]

B. Active Handling: Weighing and Solution Preparation

  • Fume Hood Integrity: Confirm the chemical fume hood has a face velocity appropriate for handling chemical powders before beginning work.

  • Containment: Perform all manipulations, including weighing and transfers, well within the fume hood to contain any dust.

  • Dissolution: When preparing solutions, add the solid 4-(4-Fluorophenyl)oxazole to the solvent slowly to prevent splashing.[10]

  • Container Management: Keep all containers tightly closed when not in active use.[1][5]

C. PPE Doffing and Decontamination Protocol

  • Outer Gloves: Remove the outer pair of gloves first, peeling them off without touching the external surface. Dispose of them in the designated hazardous waste container.

  • Face Shield/Goggles: Remove face and eye protection from the back to the front.

  • Lab Coat: Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.

  • Inner Gloves: Remove the final pair of gloves.

  • Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[1][11]

Contingency and Disposal Plans

Even with robust protocols, accidents can occur. Preparedness is key to mitigating harm.

Emergency Response
Exposure RouteImmediate Action Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 20 minutes at an eyewash station, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Skin Contact Remove all contaminated clothing immediately. Rinse the affected skin area with plenty of water and wash with soap. Seek medical advice if irritation persists.[1]
Inhalation Move the affected person to fresh air and ensure they are in a position comfortable for breathing. If symptoms persist, seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison control center or a doctor for treatment advice.[1][9]
Waste Management and Disposal

A self-validating disposal system ensures that hazardous materials are handled safely from cradle to grave.

  • Waste Segregation: All materials contaminated with 4-(4-Fluorophenyl)oxazole, including gloves, bench paper, and empty containers, must be segregated into a dedicated, clearly labeled hazardous waste container.[10]

  • Containerization: Use a robust, sealed container for solid waste. Liquid waste containing the compound should be stored in a compatible, sealed, and labeled container.[10]

  • Final Disposal: The sealed and labeled waste container must be disposed of through a licensed hazardous waste carrier, in strict accordance with all local, state, and federal regulations.[1] Never dispose of this chemical down the drain or in regular trash.

References

  • Safety Data Sheet. (n.d.). Imidazole. Carl ROTH. [Link]

  • Safety Data Sheet. (n.d.). 4-(4-Nitrophenylazo)-resorcinol. Carl ROTH. [Link]

  • Safe Handling of Cannulas and Needles in Chemistry Laboratories. (2022). ACS Chemical Health & Safety. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council. [Link]

  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth Environmental Health and Safety. [Link]

  • Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). (2020). National Institutes of Health. [Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (n.d.). National Institutes of Health. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). National Institutes of Health. [Link]

  • Synthesis and acute toxicity of new S-derivatives (1,2,4-triazole-3(2H)-yl)methyl) thiopyrimidines. (2023). Pharmacia. [Link]

  • PPE and Safety Equipment When Using Chemicals. (2024). Compliance Partners. [Link]

  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (2016). Der Pharma Chemica. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. [Link]

  • 4-[5-(4-Fluorophenyl)-1,2-oxazol-4-yl]pyridine. (n.d.). National Institutes of Health. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Pharmacy Purchasing & Products. [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.